6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Description
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Properties
IUPAC Name |
7-methoxy-6-phenylmethoxy-3,4-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-19-16-10-15-11-18-8-7-14(15)9-17(16)20-12-13-5-3-2-4-6-13/h2-6,9-11H,7-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRDRQBTZSUXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCN=CC2=C1)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393547 | |
| Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68360-22-5 | |
| Record name | 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis pathway, experimental protocols, and relevant chemical data, presented in a clear and structured format to support research and development efforts in medicinal chemistry.
Introduction
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is found in a variety of biologically active molecules. The synthesis of this compound is a critical step in the preparation of novel therapeutic agents. The most established and widely utilized method for the synthesis of 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction.[1][2] This guide will focus on the practical application of this reaction for the preparation of the title compound.
Core Synthesis Pathway: The Bischler-Napieralski Reaction
The primary route for the synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline involves a two-step process, beginning with the formylation of a substituted phenethylamine, followed by an intramolecular cyclization reaction known as the Bischler-Napieralski reaction. This reaction facilitates the formation of the dihydroisoquinoline ring system through the dehydration and subsequent cyclization of a β-arylethylamide intermediate.[1][2]
The overall synthesis pathway can be summarized as follows:
Caption: Overall synthesis pathway for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Step 1: Synthesis of N-(3-Benzyloxy-4-methoxyphenethyl)formamide
The initial step involves the formylation of 3-benzyloxy-4-methoxyphenethylamine. This is typically achieved by reacting the amine with a suitable formylating agent, such as ethyl formate.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of the formamide intermediate.
Protocol:
A detailed experimental protocol for a similar formylation can be adapted from established literature procedures. For instance, a procedure for the N-acetylation of a related phenethylamine is well-documented in Organic Syntheses. In a typical procedure, 3-benzyloxy-4-methoxyphenethylamine would be dissolved in a suitable solvent, and an excess of the formylating agent (e.g., ethyl formate) would be added. The reaction mixture is then heated under reflux for several hours to ensure complete conversion. After the reaction is complete, the excess solvent and reagent are removed under reduced pressure to yield the crude N-(3-benzyloxy-4-methoxyphenethyl)formamide, which can be purified by recrystallization or column chromatography.
Step 2: Bischler-Napieralski Cyclization to 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
The second and final step is the intramolecular cyclization of the formamide intermediate to the desired dihydroisoquinoline. This is the core of the Bischler-Napieralski reaction and is typically mediated by a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][2]
Experimental Workflow:
Caption: Experimental workflow for the Bischler-Napieralski cyclization.
Protocol:
A well-established procedure for the Bischler-Napieralski reaction of a similar substrate is provided in Organic Syntheses, which can be adapted for this specific synthesis.[3]
-
Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.
-
Reagent Addition: The N-(3-benzyloxy-4-methoxyphenethyl)formamide is dissolved in a dry, inert solvent such as toluene. The solution is warmed, and phosphorus oxychloride is added dropwise over a period of time, maintaining a controlled temperature.[3]
-
Reaction: After the addition is complete, the mixture is heated to reflux for a specified period to drive the cyclization to completion.[3]
-
Work-up: The reaction mixture is then cooled, and the excess phosphorus oxychloride is carefully decomposed by the slow addition of ice and water. The resulting acidic solution is made alkaline with a strong base (e.g., sodium hydroxide solution).
-
Isolation and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product can then be purified by distillation under reduced pressure, recrystallization, or column chromatography to afford the pure 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
An alternative one-pot method has been described in a patent, where 3-benzyloxy-4-methoxyphenethylamine is reacted with hexamethylenetetramine in a mixture of glacial acetic acid and trifluoroacetic acid to directly yield the target dihydroisoquinoline. This method offers a more streamlined approach by combining the formylation and cyclization steps.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product. Please note that specific yields can vary depending on the exact reaction conditions and purification methods employed.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 3-Benzyloxy-4-methoxyphenethylamine | C₁₆H₁₉NO₂ | 257.33 | |
| N-(3-Benzyloxy-4-methoxyphenethyl)formamide | C₁₇H₁₉NO₃ | 285.34 | |
| 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline | C₁₇H₁₇NO₂ | 267.32 |
Characterization Data
The structure of the final product, 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals for the protons in the molecule. The aromatic protons, the benzylic methylene protons, the methoxy group protons, and the protons of the dihydroisoquinoline ring system will have distinct chemical shifts and coupling patterns.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the C=N bond of the imine in the dihydroisoquinoline ring and the C-O bonds of the ether and methoxy groups.
Conclusion
The Bischler-Napieralski reaction provides a reliable and efficient pathway for the synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline. This technical guide has outlined the core synthetic strategy, provided detailed experimental workflows, and summarized the key data for this important pharmaceutical intermediate. The provided protocols, based on established and reliable literature, offer a solid foundation for researchers and drug development professionals working on the synthesis of isoquinoline-based compounds. Careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the final product.
References
Characterization of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical characterization, synthesis, and biological significance of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline. This compound serves as a pivotal intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor to Vesicular Monoamine Transporter 2 (VMAT2) inhibitors used in the management of hyperkinetic movement disorders.
Chemical and Physical Properties
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a heterocyclic organic compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol .[1] It presents as a solid with a reported melting point of 105 °C.[2] While comprehensive experimental data is not widely published, predicted physicochemical properties provide valuable insights for its handling and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₂ | [1] |
| Molecular Weight | 267.32 g/mol | [1] |
| Melting Point | 105 °C | [2] |
| Boiling Point (Predicted) | 432.9 ± 45.0 °C | [2] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |
Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
The primary route for the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is through the cyclization of a corresponding β-phenylethylamine derivative. A notable method involves a one-step reaction from 3-benzyloxy-4-methoxyphenylethylamine.[2]
Experimental Protocol: One-Pot Synthesis
This protocol is based on the cyclization of 3-benzyloxy-4-methoxyphenylethylamine using hexamethylenetetramine.
Materials:
-
3-Benzyloxy-4-methoxyphenylethylamine or its hydrochloride salt
-
Glacial Acetic Acid
-
Trifluoroacetic Acid
-
Hexamethylenetetramine
-
Appropriate solvents for workup and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve 3-benzyloxy-4-methoxyphenylethylamine (or its hydrochloride salt) in a mixture of glacial acetic acid and trifluoroacetic acid in a suitable reaction vessel.
-
Add hexamethylenetetramine to the solution.
-
The reaction proceeds as a closed-loop synthesis. Reaction monitoring can be performed using thin-layer chromatography (TLC) to track the consumption of the starting material.
-
Upon completion, the reaction mixture is subjected to a standard aqueous workup to neutralize the acids and remove water-soluble byproducts.
-
The crude product is then extracted into an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification of the resulting 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is achieved by recrystallization to yield the final product. The hydrochloride salt can also be prepared for improved stability and handling.[2]
Caption: Synthetic workflow for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Spectroscopic Characterization
Table 1: Representative ¹H NMR Data for a 1-Substituted-3,4-dihydroisoquinoline Analogue
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 7.26 - 7.29 | m | - |
| Ar-H | 7.19 - 7.22 | m | - |
| C3-H | 4.07 | ddd | 9.3, 5.6, 3.7 |
| C4-H₂ | 2.88 | dd | 13.7, 5.4 |
| C4-H₂ | 2.74 | dd | 14.2, 8.8 |
Note: Data is for 3-isopropyl-1-methyl-3,4-dihydroisoquinoline and serves as an example.[3]
Table 2: Representative ¹³C NMR Data for a 1-Substituted-3,4-dihydroisoquinoline Analogue
| Carbon | Chemical Shift (δ, ppm) |
| C=N | 171.02 |
| Ar-C (quaternary) | 138.42 |
| Ar-CH | 129.16 |
| Ar-CH | 128.36 |
| Ar-CH | 126.37 |
| C3 | 56.46 |
| C4 | 37.88 |
Note: Data is for 3-isopropyl-1-methyl-3,4-dihydroisoquinoline and serves as an example.[3]
Biological Significance and Application
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a crucial building block in the synthesis of VMAT2 inhibitors.[2] VMAT2 is a transport protein located in the membrane of presynaptic vesicles in the central nervous system. Its primary function is to transport monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, from the cytoplasm into synaptic vesicles for storage and subsequent release.[4][5]
Inhibitors of VMAT2 reduce the loading of monoamines into these vesicles, leading to a depletion of neurotransmitters available for release at the synapse. This mechanism is therapeutically beneficial in hyperkinetic movement disorders, which are often associated with excessive dopaminergic activity.[5][6] Conditions treated with VMAT2 inhibitors include tardive dyskinesia and chorea associated with Huntington's disease.[6][7]
The synthesis of potent VMAT2 inhibitors often involves the elaboration of the 3,4-dihydroisoquinoline core provided by intermediates like 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Caption: Mechanism of VMAT2 inhibition in a presynaptic neuron.
References
- 1. scbt.com [scbt.com]
- 2. healthchems.lookchem.com [healthchems.lookchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VMAT2 inhibitors for the treatment of hyperkinetic movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectral Analysis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline. Due to the limited availability of direct experimental spectra for this specific molecule, this guide combines predicted spectral data with analysis of closely related analogue compounds to offer a robust resource for identification and characterization. This document details the methodologies for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), presenting the data in a clear, tabular format for ease of comparison.
Core Spectral Data
The following sections and tables summarize the predicted and analogous spectral data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For 3,4-dihydroisoquinolines, it is important to note that anomalous ¹H NMR spectra, including signal broadening, have been reported in some cases.[1] The predicted data below serves as a baseline for spectral interpretation.
Table 1: Predicted ¹H NMR Spectral Data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 7.2 | Multiplet | 5H | Aromatic-H (Benzyloxy group) |
| ~6.8 | Singlet | 1H | H-5 (Isoquinoline core) |
| ~6.6 | Singlet | 1H | H-8 (Isoquinoline core) |
| ~5.1 | Singlet | 2H | -OCH₂Ph (Benzyloxy group) |
| ~3.9 | Singlet | 3H | -OCH₃ (Methoxy group) |
| ~3.8 | Triplet | 2H | H-3 (CH₂-N) |
| ~2.8 | Triplet | 2H | H-4 (Ar-CH₂) |
Table 2: Predicted ¹³C NMR Spectral Data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=N (C-1) |
| ~150 - 145 | Aromatic C-O (C-6, C-7) |
| ~137 | Aromatic C (Benzyloxy ipso-C) |
| ~130 - 127 | Aromatic CH (Benzyloxy group) |
| ~125 - 120 | Aromatic C (Isoquinoline core) |
| ~115 - 110 | Aromatic CH (C-5, C-8) |
| ~71 | -OCH₂Ph (Benzyloxy group) |
| ~56 | -OCH₃ (Methoxy group) |
| ~48 | CH₂-N (C-3) |
| ~28 | Ar-CH₂ (C-4) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline would exhibit characteristic absorption bands for its key structural features.
Table 3: Predicted IR Spectral Data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1640 | Strong | C=N stretch (Imine) |
| ~1600, 1480, 1450 | Medium-Strong | Aromatic C=C stretch |
| ~1270, 1040 | Strong | C-O stretch (Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Table 4: Predicted Mass Spectrometry Data for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
| m/z | Relative Intensity (%) | Assignment |
| 267.12 | 100 | [M]⁺ (Molecular Ion) |
| 176.07 | 80 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 148.06 | 60 | [M - C₇H₇ - CO]⁺ |
| 91.05 | 90 | [C₇H₇]⁺ (Benzyl cation) |
Experimental Protocols
The following are detailed methodologies for the spectral analysis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
NMR Spectroscopy Protocol
-
Sample Preparation : Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[2] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used to aid dissolution.[2]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent.[2]
-
Shimming : The magnetic field homogeneity is optimized by a process called shimming to obtain sharp and well-resolved peaks.[2]
-
Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher concentration of the sample may be required, and broadband proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied to the spectrum.
-
Analysis : The chemical shifts, multiplicities, and integration of the peaks are analyzed to elucidate the molecular structure.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Thin Film Method) : Dissolve a small amount of the solid sample in a volatile organic solvent like methylene chloride.[3]
-
Film Deposition : Apply a drop of the solution onto a KBr or NaCl salt plate and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[3][4]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the clean salt plate. Then, acquire the spectrum of the sample.
-
Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.
-
Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
Mass Spectrometry Protocol
-
Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]
-
Ionization : The sample is introduced into the mass spectrometer, where it is ionized. Electron ionization (EI) is a common method for small molecules.[6]
-
Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6]
-
Detection : The separated ions are detected, and their abundance is recorded.
-
Data Analysis : The resulting mass spectrum is analyzed to determine the molecular weight of the compound from the molecular ion peak and to deduce structural information from the fragmentation pattern.
Visualizations
The following diagrams illustrate the logical workflow for the spectral analysis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Caption: Workflow for the synthesis and spectral analysis of the target compound.
Caption: Logical pathway for NMR data acquisition and structural elucidation.
Caption: Proposed mass spectrometry fragmentation pathway for the target compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
An In-depth Technical Guide to 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline. This versatile heterocyclic compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably inhibitors of the vesicular monoamine transporter 2 (VMAT2), which are pivotal in the treatment of hyperkinetic movement disorders.
Core Physical and Chemical Properties
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a stable organic compound under standard conditions. Its core structure consists of a dihydroisoquinoline scaffold substituted with a benzyloxy group at the 6-position and a methoxy group at the 7-position.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₂ | [1] |
| Molecular Weight | 267.32 g/mol | [1] |
| CAS Number | 68360-22-5 | [1] |
| Melting Point | 105 °C | [1] |
| Boiling Point (Predicted) | 432.9 ± 45.0 °C | [1] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [1] |
| Appearance | Not explicitly stated, likely a solid at room temperature |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
| Spectroscopy | Data |
| ¹H NMR | Anomalous spectra have been reported for 3,4-dihydroisoquinolines in certain solvents, characterized by significant line broadening of the signals for protons at C-1, C-3, and C-4. This phenomenon is attributed to a slow equilibrium process. |
| ¹³C NMR | Data for analogous compounds are available and can be used for comparative analysis. |
| IR Spectroscopy | Expected to show characteristic peaks for C=N stretching of the imine, C-O-C stretching of the ether and methoxy groups, and aromatic C-H stretching. |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 267.32. |
Experimental Protocols
The synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is most commonly achieved through the Bischler-Napieralski reaction. This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.
Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction
This protocol is based on established procedures for the synthesis of analogous 3,4-dihydroisoquinolines.
Step 1: Synthesis of the Precursor Amide
The synthesis begins with the preparation of the corresponding N-formyl-β-phenylethylamine derivative.
-
Materials: 3-Benzyloxy-4-methoxyphenethylamine, Formic acid or a suitable formylating agent (e.g., ethyl formate).
-
Procedure:
-
Dissolve 3-Benzyloxy-4-methoxyphenethylamine in a suitable solvent (e.g., toluene).
-
Add an excess of the formylating agent.
-
Reflux the mixture for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Cyclization via Bischler-Napieralski Reaction
-
Materials: N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine, Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent (e.g., P₂O₅, polyphosphoric acid), and a dry, inert solvent (e.g., acetonitrile or toluene).
-
Procedure:
-
Dissolve the N-formyl precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise with stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to a pH of 9-10.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
-
Purification Protocol
Purification of the crude product is typically achieved by recrystallization.
-
Solvent Selection: A suitable solvent system for recrystallization should be determined empirically. Common choices include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
-
Applications in Drug Development: Synthesis of VMAT2 Inhibitors
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a key starting material for the synthesis of VMAT2 inhibitors, such as tetrabenazine and its analogs. These drugs are used to treat chorea associated with Huntington's disease and other hyperkinetic movement disorders. The general synthetic strategy involves the condensation of the dihydroisoquinoline with a suitable ketone to construct the benzo[a]quinolizine core of tetrabenazine.
Below is a logical workflow for the synthesis of a tetrabenazine analog from 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Caption: Synthetic workflow for a VMAT2 PET imaging agent.
This workflow illustrates the key transformations required to convert 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline into a potential VMAT2 PET tracer. The initial condensation reaction forms the core tetrabenazine structure. Subsequent debenzylation exposes a hydroxyl group, which can then be radiolabeled for use in positron emission tomography (PET) imaging to study VMAT2 distribution and density in the brain.
Conclusion
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a valuable building block in medicinal chemistry. Its synthesis, primarily through the Bischler-Napieralski reaction, provides access to a range of biologically active molecules. A thorough understanding of its properties and reaction chemistry is essential for researchers and scientists working on the development of novel therapeutics, particularly those targeting the vesicular monoamine transporter 2.
References
The Synthetic Heart of Neurological and Anti-Cancer Agents: A Technical Guide to the Biological Significance of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pivotal role of the synthetic intermediate, 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, in the development of potent, biologically active molecules. While direct pharmacological data on this specific intermediate is not extensively documented, its core structure is fundamental to the synthesis of compounds with significant therapeutic potential, particularly in the realms of neurological disorders and oncology. This document will explore the biological activities, quantitative data, and experimental methodologies associated with two major classes of derivatives synthesized from this versatile scaffold: Vesicular Monoamine Transporter 2 (VMAT2) inhibitors and analogues of the cytotoxic marine alkaloid, Lamellarin D.
A Versatile Scaffold for Biologically Active Molecules
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline serves as a crucial building block in multi-step synthetic pathways. Its dihydroisoquinoline core, adorned with benzyloxy and methoxy groups, provides a strategic foundation for the elaboration of complex heterocyclic systems that interact with key biological targets. The primary utility of this compound lies in its capacity to be transformed into potent pharmacological agents, as will be detailed in the subsequent sections.
Targeting Neurological Disorders: VMAT2 Inhibitors
Derivatives of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline are instrumental in the synthesis of potent inhibitors of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is a transmembrane protein responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles. Its inhibition is a therapeutic strategy for managing hyperkinetic movement disorders like tardive dyskinesia and Huntington's disease.
Quantitative Biological Data
A key derivative synthesized from the core intermediate is (+)-9-Benzyloxy-α-dihydrotetrabenazine and its analogues. These compounds have demonstrated high-affinity binding to VMAT2. The following table summarizes the available quantitative data for a potent VMAT2 inhibitor derived from this synthetic lineage.
| Compound | Target | Assay Type | Metric | Value |
| (+)-α-dihydrotetrabenazine | VMAT2 | In vitro binding assay (rat brain striatum) | Ki | 0.97 ± 0.48 nM[1] |
| 9-trifluoroethoxy-dihydrotetrabenazine (13e) | VMAT2 | Binding affinity | IC50 | 5.13 nM[2] |
| 9-trifluoroethoxy-dihydrotetrabenazine (13e) | [3H]DA uptake inhibition (striatal synaptosomes) | IC50 | Not specified | Strong inhibitory effect[2] |
Experimental Protocols
VMAT2 Binding Assay (based on reported methods[1][2])
This protocol outlines a competitive binding assay to determine the affinity of test compounds for VMAT2.
-
Preparation of Rat Striatal Membranes:
-
Rat brain striata are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the membranes containing VMAT2.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Competitive Binding Assay:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled VMAT2 ligand, such as [3H]dihydrotetrabenazine ([3H]DTBZ).
-
Increasing concentrations of the test compound (e.g., (+)-α-dihydrotetrabenazine) are added to compete with the radioligand for binding to VMAT2.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled VMAT2 inhibitor.
-
-
Detection and Analysis:
-
After incubation, the membranes are rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold buffer to remove non-specifically bound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Signaling Pathway
The therapeutic effect of VMAT2 inhibitors is achieved by modulating the storage and release of monoamine neurotransmitters. By inhibiting VMAT2, these drugs reduce the loading of dopamine into synaptic vesicles, thereby decreasing its subsequent release into the synaptic cleft and mitigating the symptoms of hyperkinetic movement disorders.
Caption: VMAT2 Inhibition Pathway.
Advancing Oncology: Lamellarin D Analogues
The 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline scaffold is also a precursor for the synthesis of analogues of Lamellarin D, a marine alkaloid known for its potent cytotoxic activity against a range of cancer cell lines.[3][4] These synthetic analogues are being investigated for their potential as novel anti-cancer agents.
Mechanism of Action
Lamellarin D and its analogues exert their cytotoxic effects through a multi-faceted mechanism that includes the inhibition of Topoisomerase I and the induction of apoptosis via direct mitochondrial action.[3][5][6]
-
Topoisomerase I Inhibition: These compounds stabilize the covalent complex between Topoisomerase I and DNA, leading to DNA strand breaks and ultimately triggering apoptosis.[3]
-
Mitochondrial Pathway of Apoptosis: Lamellarin D can directly act on mitochondria, causing depolarization of the mitochondrial membrane potential and leading to the release of pro-apoptotic factors.[5][6]
Quantitative Biological Data
The cytotoxic activity of Lamellarin D and its analogues is typically evaluated using cell-based assays to determine the concentration required to inhibit cell growth by 50% (GI50 or IC50).
| Compound | Cell Line | Assay Type | Metric | Value |
| Lamellarin D | P388 (murine leukemia) | Cell Growth Inhibition | GI50 | Varies (sub-micromolar)[3] |
| Lamellarin D | HT29 (human colon carcinoma) | Cell Growth Inhibition | GI50 | Modest activity[3] |
| Lamellarin D | LoVo (human colon) | Cell Growth Inhibition | GI50 | Modest activity[3] |
Experimental Protocols
Cell Growth Inhibition Assay (e.g., SRB Assay[3])
This protocol describes a method for measuring the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding:
-
Cancer cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compound (e.g., a Lamellarin D analogue) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
The cells are treated with a range of concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
-
Cell Fixation and Staining:
-
After incubation, the cells are fixed to the plate using a fixative agent like trichloroacetic acid.
-
The fixed cells are then stained with a protein-binding dye, Sulforhodamine B (SRB).
-
-
Measurement and Analysis:
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance of the solubilized dye is measured using a microplate reader at a specific wavelength.
-
The absorbance is proportional to the number of viable cells.
-
Dose-response curves are generated, and the GI50 value is calculated, representing the concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls.
-
Signaling Pathway
The cytotoxic action of Lamellarin D analogues involves the convergence of nuclear and mitochondrial stress signals, culminating in the activation of the apoptotic cascade.
Caption: Cytotoxic Mechanism of Lamellarin D Analogues.
Conclusion
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline stands as a testament to the importance of key intermediates in medicinal chemistry and drug discovery. While not a therapeutic agent in its own right, its structural framework is the starting point for the synthesis of highly potent molecules that address critical unmet medical needs in neurology and oncology. The continued exploration of derivatives from this versatile scaffold holds significant promise for the development of next-generation therapeutics. Researchers and drug development professionals are encouraged to leverage the synthetic accessibility of this intermediate to innovate and create novel chemical entities with improved efficacy and safety profiles.
References
- 1. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Lamellarins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lamellarin D: a novel pro-apoptotic agent from marine origin insensitive to P-glycoprotein-mediated drug efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
This technical guide provides a comprehensive overview of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, a key intermediate in the synthesis of various pharmaceutical compounds, particularly imaging agents for the Vesicular Monoamine Transporter 2 (VMAT2). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Nomenclature and Identification
The compound is systematically named according to IUPAC standards and is also known by several synonyms.
| Identifier | Value |
| IUPAC Name | 7-methoxy-6-(phenylmethoxy)-3,4-dihydroisoquinoline[] |
| Synonym | This compound[2] |
| CAS Number | 68360-22-5[2][3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic procedures.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇NO₂ | [2] |
| Molecular Weight | 267.32 g/mol | [2] |
| Melting Point | 105 °C | [2] |
| Boiling Point (Predicted) | 432.9 ± 45.0 °C | [2] |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 5.76 ± 0.20 | [2] |
Role in Synthesis of VMAT2 Imaging Agents
This compound is a crucial building block in the synthesis of VMAT2 imaging agents.[2] VMAT2 is a transport protein that plays a vital role in the storage and release of monoamine neurotransmitters. Imaging agents that target VMAT2 are valuable tools for studying neurological and psychiatric disorders. The dihydroisoquinoline core of this compound provides a scaffold for the elaboration into more complex molecules that can bind to VMAT2 with high affinity and selectivity.
Experimental Protocols
Adapted One-Pot Synthesis of this compound
Materials:
-
3-Benzyloxy-4-methoxyphenethylamine
-
Formylating agent (e.g., ethyl formate)
-
Dehydrating/cyclizing agent (e.g., phosphorus pentoxide, phosphorus oxychloride)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Aqueous base (e.g., sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Formylation: To a solution of 3-benzyloxy-4-methoxyphenethylamine in an anhydrous solvent, add the formylating agent. The reaction mixture is typically heated to reflux for several hours to ensure complete formation of the corresponding N-formyl intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization (Bischler-Napieralski Reaction): After cooling the reaction mixture, the dehydrating/cyclizing agent is added portion-wise while maintaining a low temperature. This is a highly exothermic reaction and requires careful control of the addition rate. After the addition is complete, the mixture is stirred at room temperature or gently heated to promote the cyclization to the dihydroisoquinoline ring system.
-
Work-up and Isolation: The reaction is quenched by carefully adding it to ice-water. The mixture is then neutralized with an aqueous base. The aqueous layer is extracted multiple times with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Note: This is a generalized and adapted protocol. The specific reaction conditions, such as temperature, reaction time, and choice of reagents, may need to be optimized for the specific substrate to achieve the best yield and purity.
Biological Activity
Currently, there is a lack of publicly available data on the direct biological activity of this compound. Its primary significance in the scientific literature is as a synthetic intermediate. Further research would be required to elucidate any intrinsic pharmacological properties of this compound.
Conclusion
This compound is a well-characterized chemical compound with a defined IUPAC name and known physicochemical properties. Its principal application lies in its role as a key precursor for the synthesis of VMAT2 imaging agents, which are of significant interest in the field of neuroscience and diagnostic medicine. While direct biological activity data for this intermediate is not currently available, its synthetic utility is well-established. The provided adapted experimental protocol offers a practical starting point for its preparation in a laboratory setting. Further investigation into the potential biological effects of this molecule may reveal novel pharmacological applications.
References
An In-depth Technical Guide to the Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes toward 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the necessary starting materials, multi-step experimental protocols, and the logical chemical transformations involved. All quantitative data is presented in structured tables for clarity, and reaction pathways are visualized using Graphviz diagrams.
Overview of Synthetic Strategy
The synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline is most commonly achieved through a Bischler-Napieralski reaction. This classical method for the formation of 3,4-dihydroisoquinolines involves the intramolecular cyclization of a β-arylethylamide. The overall synthetic pathway can be logically divided into three primary stages:
-
Preparation of the Core Amine: Synthesis of the key intermediate, 3-benzyloxy-4-methoxyphenylethylamine, from a readily available phenolic aldehyde precursor.
-
Amide Formation: N-formylation of the phenylethylamine to generate the necessary amide substrate for cyclization.
-
Intramolecular Cyclization: The Bischler-Napieralski reaction of the N-formyl derivative to yield the target 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
This guide will provide detailed experimental protocols for each of these critical steps.
Experimental Protocols and Data
Stage 1: Synthesis of 3-Benzyloxy-4-methoxyphenylethylamine
The journey to the target dihydroisoquinoline begins with the synthesis of its core phenylethylamine precursor. A common and efficient route starts from isovanillin (3-hydroxy-4-methoxybenzaldehyde).
Logical Workflow for Stage 1
Figure 1: Synthetic pathway for 3-benzyloxy-4-methoxyphenylethylamine.
Experimental Protocol:
A detailed, multi-step protocol for the synthesis of 3-benzyloxy-4-methoxyphenylethylamine starting from vanillin (which can be readily converted to isovanillin) has been reported with a total yield of up to 79.4%.[1]
-
Step 1: Benzylation of Isovanillin. Isovanillin is reacted with benzyl bromide in the presence of a base such as potassium carbonate to protect the phenolic hydroxyl group as a benzyl ether.
-
Step 2: Henry Reaction. The resulting 3-benzyloxy-4-methoxybenzaldehyde is then condensed with nitromethane in the presence of a catalyst like ammonium acetate to form the corresponding nitrostyrene derivative.
-
Step 3: Reduction of the Nitrostyrene. The nitro group and the double bond of the nitrostyrene are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (THF), to yield the desired 3-benzyloxy-4-methoxyphenylethylamine.
Quantitative Data for Stage 1:
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Isovanillin | Benzyl bromide, K₂CO₃ | 3-Benzyloxy-4-methoxybenzaldehyde | High |
| 2 | 3-Benzyloxy-4-methoxybenzaldehyde | Nitromethane, Ammonium acetate | 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene | Good |
| 3 | 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene | Lithium aluminum hydride | 3-Benzyloxy-4-methoxyphenylethylamine | Good |
| Overall | Isovanillin | 3-Benzyloxy-4-methoxyphenylethylamine | ~79% [1] |
Stage 2: N-Formylation of 3-Benzyloxy-4-methoxyphenylethylamine
The second stage involves the conversion of the primary amine to its N-formyl derivative, the direct precursor for the Bischler-Napieralski cyclization. A straightforward and high-yielding method utilizes ethyl formate as the formylating agent.
Experimental Protocol:
A general and efficient procedure for the N-formylation of amines involves heating the amine with an excess of ethyl formate.[2] This reaction can often be performed without a catalyst and in the absence of a solvent, or with a non-protic solvent.
-
To a round-bottom flask is added 3-benzyloxy-4-methoxyphenylethylamine.
-
An excess of ethyl formate (typically 3 equivalents) is added.[2]
-
The mixture is heated, for instance at 60°C, and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the excess ethyl formate is removed under reduced pressure to yield the crude N-formyl-3-benzyloxy-4-methoxyphenylethylamine, which is often of sufficient purity for the subsequent step.[2]
Quantitative Data for Stage 2:
| Starting Material | Key Reagents | Product | Typical Yield (%) |
| 3-Benzyloxy-4-methoxyphenylethylamine | Ethyl formate | N-formyl-3-benzyloxy-4-methoxyphenylethylamine | >90%[3][4][5] |
Stage 3: Bischler-Napieralski Cyclization
The final and key step is the intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. This is achieved by treating the N-formyl intermediate with a dehydrating agent, most commonly phosphorus oxychloride (POCl₃).[6][7][8]
Logical Workflow for Bischler-Napieralski Reaction
Figure 2: Mechanism of the Bischler-Napieralski cyclization.
Experimental Protocol:
A representative procedure for the Bischler-Napieralski cyclization is as follows:
-
The N-formyl-3-benzyloxy-4-methoxyphenylethylamine is dissolved in a dry, inert solvent such as toluene or dichloromethane.[6][9]
-
The solution is cooled (e.g., to 15°C) and phosphorus oxychloride (POCl₃) is added.[9]
-
The reaction mixture is then heated to reflux for a period of several hours (e.g., 3 hours).[9]
-
After cooling to room temperature, the reaction mixture is concentrated under vacuum.[9]
-
The residue is carefully treated with water and a base (e.g., NaOH solution) to neutralize the acid and decompose any remaining POCl₃.[9]
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, then dried over an anhydrous salt like sodium sulfate.[9]
-
After filtration and concentration of the solvent, the crude product can be purified, for instance, by column chromatography on silica gel or by crystallization, often as the hydrochloride salt.
Quantitative Data for Stage 3:
| Starting Material | Key Reagents | Solvent | Product | Typical Yield (%) |
| N-formyl-3-benzyloxy-4-methoxyphenylethylamine | POCl₃ | Toluene or Dichloromethane | 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline | 94%[9] |
Characterization Data
Accurate characterization of the intermediates and the final product is crucial for confirming the success of the synthesis.
Table of Expected Spectroscopic Data:
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (EI) m/z |
| N-formyl-3-benzyloxy-4-methoxyphenylethylamine | Signals for aromatic protons, benzylic CH₂, methoxy group, ethyl chain, and formyl proton. | Signals for aromatic carbons, benzylic carbon, methoxy carbon, ethyl chain carbons, and formyl carbonyl. | Expected molecular ion peak. |
| 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline | Aromatic protons (~6.7-7.4 ppm), benzylic CH₂ (~5.1 ppm), methoxy group (~3.8 ppm), and two triplets for the dihydroisoquinoline CH₂ groups. | Aromatic carbons, benzylic carbon, methoxy carbon, and carbons of the dihydroisoquinoline core. | M⁺ peak at 267.32. |
Note: Specific chemical shifts will vary slightly based on the solvent and instrument used. The provided information is based on typical values for similar structures.
Conclusion
The synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a well-established process that relies on classical organic reactions. By following the detailed protocols for the preparation of the starting amine, its subsequent N-formylation, and the final Bischler-Napieralski cyclization, researchers can reliably obtain this valuable intermediate. Careful execution of each step and appropriate purification techniques are key to achieving high yields and purity. The characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized compounds. This guide provides a solid foundation for the successful synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline for applications in pharmaceutical research and development.
References
- 1. Synthesis of 3-methoxy-4-benzyloxyphenethylamine Hydrochloride [finechemicals.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. First report on bio-catalytic N-formylation of amines using ethyl formate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski - POCl3 [commonorganicchemistry.com]
An In-Depth Technical Guide to 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline hydrochloride. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly those interested in the synthesis and application of isoquinoline-based compounds.
Chemical and Physical Properties
This compound hydrochloride is a synthetic isoquinoline derivative. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for a variety of research applications.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | Value | Salt Form | Reference |
| CAS Number | 68360-23-6 | Hydrochloride | [1] |
| 68360-22-5 | Free Base | [2] | |
| Molecular Formula | C₁₇H₁₈ClNO₂ | Hydrochloride | |
| C₁₇H₁₇NO₂ | Free Base | [2] | |
| Molecular Weight | 303.79 g/mol | Hydrochloride | [1] |
| 267.328 g/mol | Free Base | [2] | |
| Melting Point | Not available | Hydrochloride | |
| 105 °C | Free Base | ||
| Boiling Point (Predicted) | 432.9 ± 45.0 °C | Free Base | |
| Density (Predicted) | 1.12 ± 0.1 g/cm³ | Free Base | |
| Appearance | Not available | Hydrochloride | |
| Solubility | Not available | Hydrochloride | |
| pKa | Not available | Hydrochloride |
Synthesis and Experimental Protocols
The primary application of this compound is as a key intermediate in the synthesis of imaging agents for the Vesicular Monoamine Transporter 2 (VMAT2).[3]
Synthesis of this compound (Free Base)
A reported method for the synthesis of the free base involves a one-step cyclization reaction.
Experimental Protocol:
-
Reactants: 3-Benzyloxy-4-methoxyphenethylamine or its hydrochloride salt, hexamethylenetetramine.
-
Solvent: A mixture of glacial acetic acid and trifluoroacetic acid.
-
Procedure: The 3-benzyloxy-4-methoxyphenethylamine is dissolved in the acidic solvent mixture. Hexamethylenetetramine is added to facilitate the closed-loop reaction, yielding this compound.
-
Purification: The product can be purified by recrystallization to obtain the hydrochloride salt, which is noted to be stable for long-term storage.
A detailed, step-by-step experimental protocol with specific quantities, reaction times, and purification methods would require access to the primary literature or patent documentation.
Preparation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration, washed, and dried.
Biological Activity and Mechanism of Action
Vesicular Monoamine Transporter 2 (VMAT2)
VMAT2 is a transport protein located in the membranes of synaptic vesicles in neurons.[4] Its primary function is to transport monoamine neurotransmitters, such as dopamine, norepinephrine, serotonin, and histamine, from the neuronal cytoplasm into the synaptic vesicles for storage and subsequent release.[4] This process is crucial for normal neurotransmission.
VMAT2 Inhibitors: Mechanism of Action
VMAT2 inhibitors block the transporter, preventing the uptake of monoamines into synaptic vesicles. This leads to an accumulation of neurotransmitters in the cytoplasm, where they are degraded by enzymes like monoamine oxidase (MAO). The overall effect is a depletion of monoamine stores and a reduction in their release into the synaptic cleft. This mechanism is the basis for the therapeutic use of VMAT2 inhibitors in treating hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.
Logical Relationship of this compound to VMAT2 Inhibition
The logical workflow from the starting material to its ultimate biological target is illustrated below.
Caption: Logical workflow from precursor to biological effect.
Safety Information
Specific safety data for this compound hydrochloride is limited. However, based on information for the free base and general knowledge of similar chemical structures, the following precautions should be taken:
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, clothing, and eye/face protection.
-
Hazards: May cause skin and eye irritation. May cause respiratory irritation.
-
Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.
Researchers should always consult the material safety data sheet (MSDS) from their specific supplier for the most accurate and up-to-date safety information.
Spectroscopic Data
Conclusion
This compound hydrochloride is a valuable synthetic intermediate, primarily utilized in the development of VMAT2 imaging agents. While direct biological data on this compound is scarce, its structural relationship to potent VMAT2 inhibitors underscores its importance in neuroscience and medicinal chemistry research. Further investigation into its physicochemical properties and biological activities is warranted to fully elucidate its potential applications.
Caption: VMAT2 inhibition pathway.
References
- 1. 6-(Benzyloxy)-7-methoxy-3,4-dihydroisoquinoline hydrochlor… [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. lookchem.com [lookchem.com]
- 4. 2-Hydroxy-3-isobutyl-9-[11C]methoxy-10-methoxy-1,2,3,4,6,7,-hexahydro-11bH-bezo[α]-quinolizine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Therapeutic Potential of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline: A Technical Guide for Drug Discovery Professionals
Introduction
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry. While not typically a therapeutic agent in itself, it serves as a crucial and versatile synthetic intermediate for the development of a wide array of pharmacologically active molecules. Its rigid dihydroisoquinoline core, substituted with a benzyloxy and a methoxy group, provides a valuable scaffold for the synthesis of compounds targeting various biological pathways. This technical guide explores the potential therapeutic applications of this scaffold by examining the synthesis, biological activities, and mechanisms of action of its key derivatives.
Synthetic Accessibility and Derivatization Potential
The primary value of this compound lies in its utility as a building block for more complex molecules. A common synthetic route to this intermediate involves the Bischler-Napieralski reaction, a well-established method for constructing the dihydroisoquinoline ring system.
Below is a generalized workflow for the synthesis and derivatization of the core scaffold.
Potential Therapeutic Applications and Quantitative Data of Derivatives
Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications. The following tables summarize the quantitative biological activity data for several classes of these derivatives.
Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 inhibitors are known for their anti-inflammatory effects and have potential in treating respiratory diseases like asthma and COPD.
| Compound ID | Modification on Core Scaffold | Target | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 14f | 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline derivative | PDE4B | in vitro | 2.3 | Rolipram | 1.3 |
| 14a | Unsubstituted phenyl at C1 | PDE4B | in vitro | 23.5 | Rolipram | 1.3 |
| 14b | Phenyl with F at C1 | PDE4B | in vitro | 23.3 | Rolipram | 1.3 |
| 14c | Phenyl with Cl at C1 | PDE4B | in vitro | 15.5 | Rolipram | 1.3 |
| 14d | Phenyl with ortho-methoxy at C1 | PDE4B | in vitro | 37.0 | Rolipram | 1.3 |
Data sourced from a study on tetrahydroisoquinoline derivatives as PDE4 inhibitors.[1]
Orexin Receptor Antagonists
Orexin antagonists are being explored for the treatment of insomnia and other sleep disorders.
| Compound ID | Modification on Core Scaffold | Target | Assay | Ke (nM) |
| 5a | Specific C1 and N-substitutions | OX1R | Binding | 23.7 ± 7.9 |
| 5a | Specific C1 and N-substitutions | OX2R | Binding | 2550 ± 260 |
| 7a | Different C1 and N-substitutions | OX1R | Binding | 427 ± 69 |
Data from a study on tetrahydroisoquinoline derivatives as orexin receptor antagonists.[1]
Anti-Inflammatory Activity
Certain isoquinoline derivatives have shown potential in modulating inflammatory responses.
| Compound | Target/Model | Assay | IC50 (µM) | Effect |
| YS 51 | Nitric Oxide Production (RAW 264.7 cells) | in vitro | 23.5 | Inhibition of NO production |
YS 51 is a synthetic isoquinoline alkaloid, 1-(beta-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.[2]
Potential Mechanisms of Action
The therapeutic effects of derivatives from the this compound scaffold are mediated through their interaction with specific biological targets. For instance, as PDE4 inhibitors, they can modulate downstream signaling pathways involved in inflammation.
The following diagram illustrates a generalized signaling pathway that could be modulated by a PDE4 inhibitor derived from the core scaffold.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel compounds. Below is a representative protocol for a key synthetic step, the Bischler-Napieralski reaction, to form a dihydroisoquinoline ring.
Synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline (a related compound)
-
Formylation of Phenethylamine: 3,4-Dimethoxyphenethylamine is refluxed with an excess of a formylating agent (e.g., ethyl formate) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, the excess formylating agent and any solvent are removed under reduced pressure to yield the crude N-formyl intermediate.
-
Cyclization: The crude intermediate is dissolved in a suitable solvent (e.g., acetonitrile) and treated with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The mixture is typically heated to facilitate the ring closure.
-
Work-up: The reaction mixture is cooled and then carefully quenched with ice water. The pH is adjusted to be basic (pH > 9) with a suitable base (e.g., NaOH or NH₄OH solution).
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 6,7-dimethoxy-3,4-dihydroisoquinoline.
This protocol is a generalized procedure based on common methods for synthesizing dihydroisoquinolines.[1][3]
In Vitro PDE4B Inhibition Assay (Generalized)
-
Enzyme and Substrate Preparation: Recombinant human PDE4B enzyme and the fluorescently labeled cAMP substrate are prepared in assay buffer.
-
Compound Preparation: Test compounds, including derivatives of this compound, are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The PDE4B enzyme is incubated with the test compounds for a specified period at room temperature. The reaction is initiated by the addition of the cAMP substrate.
-
Detection: After incubation, a stop solution containing a detection reagent is added. The product of the enzymatic reaction is then measured using a suitable plate reader (e.g., fluorescence polarization or intensity).
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. The IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Conclusion
This compound represents a valuable starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries. The biological activities of its derivatives as PDE4 inhibitors, orexin receptor antagonists, and anti-inflammatory agents highlight the potential of this chemical scaffold in addressing a range of unmet medical needs. Further exploration and optimization of derivatives based on this core structure are warranted to unlock its full therapeutic potential.
References
- 1. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline: A Comprehensive Technical Guide for Alkaloid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline stands as a pivotal precursor in the synthesis of a diverse array of isoquinoline alkaloids, a class of naturally occurring compounds renowned for their significant and varied pharmacological activities. Its strategic substitution pattern, featuring a protected hydroxyl group (benzyloxy) and a methoxy group on the isoquinoline core, renders it an exceptionally versatile building block for the construction of complex alkaloid skeletons. This technical guide provides an in-depth exploration of the synthesis of this key intermediate and its subsequent elaboration into valuable alkaloid frameworks, with a particular focus on the synthesis of laudanosine. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application in research and drug development.
Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
The most common and efficient pathway to 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline involves the Bischler-Napieralski reaction. This synthetic route commences with the preparation of the requisite phenethylamine precursor, followed by formylation and subsequent cyclization.
Step 1: Synthesis of 3-Benzyloxy-4-methoxyphenethylamine Hydrochloride
The synthesis of the starting material, 3-benzyloxy-4-methoxyphenethylamine, is typically achieved from vanillin. The process involves benzylation of the phenolic hydroxyl group, followed by a Henry reaction with nitromethane, and subsequent reduction of the nitro group.
Experimental Protocol:
A detailed four-step synthesis of 3-methoxy-4-benzyloxyphenethylamine hydrochloride from vanillin has been reported with a total yield of up to 79.4%. The key steps involve:
-
Benzylation of Vanillin: Vanillin is treated with benzyl bromide to protect the hydroxyl group as a benzyl ether.
-
Condensation with Nitromethane: The resulting 3-methoxy-4-benzyloxybenzaldehyde undergoes a condensation reaction with nitromethane.
-
Reduction of the Nitroalkene: The intermediate β-nitrostyrene derivative is reduced to the corresponding phenethylamine. A common reducing agent for this transformation is sodium borohydride in the presence of boron trifluoride etherate.
-
Salt Formation: The final phenethylamine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethyl acetate for improved stability and handling.[1]
Quantitative Data:
| Step | Reaction | Reagents | Key Conditions | Yield |
| 1 | Benzylation | Vanillin, Benzyl bromide, Base | - | High |
| 2 | Condensation | 3-methoxy-4-benzyloxybenzaldehyde, Nitromethane | - | - |
| 3 | Reduction | β-nitrostyrene derivative, NaBH₄, BF₃·Et₂O | - | - |
| 4 | Salt Formation | 3-benzyloxy-4-methoxyphenethylamine, HCl | Ethyl acetate | High |
| Overall | - | - | - | Up to 79.4% [1] |
Step 2: N-Formylation of 3-Benzyloxy-4-methoxyphenethylamine
The primary amine of the phenethylamine is then acylated to form the corresponding formamide, which is the direct precursor for the Bischler-Napieralski cyclization.
Experimental Protocol:
A general procedure for the N-formylation of amines involves heating the amine with formic acid or a formic acid equivalent, such as ethyl formate, often in a solvent that allows for the azeotropic removal of water.
-
A mixture of the amine and an excess of ethyl formate is heated.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess reagent and solvent are removed under reduced pressure to yield the N-formyl derivative.
Quantitative Data:
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 3-Benzyloxy-4-methoxyphenethylamine | Ethyl Formate | Toluene (optional) | Reflux | 4-9 h | >90% (typical) |
Step 3: Bischler-Napieralski Cyclization
This key intramolecular electrophilic aromatic substitution reaction involves the cyclization of the N-formyl-phenethylamine to form the desired 3,4-dihydroisoquinoline.[3][4][5][6][7][8]
Experimental Protocol:
-
The N-[2-(3-benzyloxy-4-methoxyphenyl)ethyl]formamide is dissolved in a suitable inert solvent, such as dry toluene or acetonitrile.
-
A dehydrating agent, most commonly phosphorus oxychloride (POCl₃), is added to the solution.[3][4][5][6][7][8]
-
The reaction mixture is heated to reflux (typically 80-110 °C) for several hours.[3]
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully quenched with ice or a basic aqueous solution.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization, often as the hydrochloride salt to improve its crystalline nature.
Quantitative Data:
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| N-[2-(3-benzyloxy-4-methoxyphenyl)ethyl]formamide | POCl₃ | Toluene | Reflux | 2-4 h | Typically high |
Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 5. rsc.org [rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
Methodological & Application
Application Notes and Protocols: Bischler-Napieralski Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a valuable intermediate in the development of isoquinoline-based therapeutic agents. The synthesis is accomplished via a two-step process commencing with the N-acetylation of 2-(3-benzyloxy-4-methoxyphenyl)ethylamine, followed by a classic Bischler-Napieralski cyclization. Detailed experimental protocols, tables of reagents and expected outcomes, and diagrams illustrating the workflow and reaction mechanism are provided to ensure reproducible results for research and development applications.
Introduction
The 3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide range of biological activities. The Bischler-Napieralski reaction, first reported in 1893, remains a cornerstone of synthetic organic chemistry for constructing this important heterocyclic system.[1] The reaction facilitates the intramolecular cyclization of β-arylethylamides using a dehydrating agent under acidic conditions, providing efficient access to dihydroisoquinolines.[1][]
The target molecule, 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, is a key precursor for synthesizing vesicular monoamine transporter 2 (VMAT2) imaging agents and other potential pharmaceuticals.[3] The benzyloxy group serves as a versatile protecting group for the phenol, which can be removed in later synthetic stages to access hydroxy-isoquinoline derivatives. This protocol details a reliable, two-step procedure for its preparation on a laboratory scale.
Overall Synthesis Scheme
The synthesis proceeds in two distinct stages: first, the formation of an amide precursor, followed by the intramolecular cyclization to yield the target dihydroisoquinoline.
Figure 1: Overall two-step synthesis workflow.
Experimental Protocols
Safety Precautions: This procedure involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Acetic anhydride is corrosive and a lachrymator. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Step 1: Synthesis of N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]acetamide (Amide Precursor)
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| 2-(3-Benzyloxy-4-methoxyphenyl)ethylamine | 257.33 | 10.0 | 2.57 g |
| Acetic Anhydride (Ac₂O) | 102.09 | 12.0 | 1.22 g (1.13 mL) |
| Pyridine | 79.10 | - | 10 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | ~30 mL |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 84.01 | - | ~30 mL |
| Brine | - | - | ~30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g |
Procedure:
-
To a 100 mL round-bottom flask, add 2-(3-Benzyloxy-4-methoxyphenyl)ethylamine (2.57 g, 10.0 mmol).
-
Dissolve the amine in dichloromethane (30 mL) and pyridine (10 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.13 mL, 12.0 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding 1 M HCl (30 mL) and transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is typically obtained as a solid and can be purified by recrystallization from ethyl acetate/hexanes to yield the pure amide precursor.
Step 2: Bischler-Napieralski Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]acetamide | 299.37 | 5.0 | 1.50 g |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 15.0 | 2.30 g (1.4 mL) |
| Acetonitrile (ACN), anhydrous | 41.05 | - | 30 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| Ice | 18.02 | - | ~50 g |
| 2 M Sodium Hydroxide (NaOH) Solution | 40.00 | - | ~40 mL |
| Brine | - | - | ~30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~2 g |
Procedure:
-
Place the amide precursor (1.50 g, 5.0 mmol) in an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add anhydrous acetonitrile (30 mL) to dissolve the amide.
-
Under a nitrogen or argon atmosphere, carefully add phosphorus oxychloride (1.4 mL, 15.0 mmol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the bulk of the acetonitrile and excess POCl₃.
-
Caution: Exothermic reaction. Carefully and slowly add the resulting viscous residue to a beaker containing crushed ice (~50 g) with vigorous stirring.
-
Once the ice has melted, basify the acidic aqueous solution by the slow addition of 2 M NaOH solution until the pH is approximately 9-10.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Quantitative Data Summary
| Step | Reactant | Product | Typical Yield (%) | Physical Appearance |
| 1. N-Acetylation | 2-(3-Benzyloxy-4-methoxyphenyl)ethylamine | N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]acetamide | 90-98% | White Crystalline Solid |
| 2. Bischler-Napieralski Cyclization | N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]acetamide | 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline | 75-85% | Pale Yellow Oil/Solid |
Table 1: Summary of reaction steps, yields, and product appearance.
| Compound | Formula | M.W. ( g/mol ) | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) (Predicted) |
| 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline | C₁₇H₁₇NO₂ | 267.32 | 8.25 (br s, 1H, N=CH), 7.45-7.30 (m, 5H, Ar-H of Bn), 6.82 (s, 1H, Ar-H), 6.70 (s, 1H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.90 (s, 3H, OCH₃), 3.75 (br t, 2H, N-CH₂), 2.70 (t, J=7.6 Hz, 2H, Ar-CH₂)[4] | 160.5 (C=N), 151.5, 148.0, 136.5, 129.5, 128.6, 128.0, 127.5, 121.0, 111.0, 110.5, 71.0 (OCH₂Ph), 56.1 (OCH₃), 47.5 (N-CH₂), 25.0 (Ar-CH₂) |
Table 2: Characterization data for the final product. Note: ¹³C NMR shifts are predicted based on structurally similar compounds.
Reaction Mechanism and Workflow Diagrams
Bischler-Napieralski Reaction Mechanism
The reaction proceeds via an intramolecular electrophilic aromatic substitution. The key intermediate is a reactive nitrilium ion, which is attacked by the electron-rich aromatic ring.
Figure 2: Simplified mechanism of the Bischler-Napieralski reaction.
Experimental Workflow: Purification
The following diagram outlines the logical steps for the workup and purification of the final product after the cyclization reaction.
References
Application Notes and Protocols for the Step-by-Step Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, a valuable intermediate in the development of various pharmaceutical compounds. The described methodology follows a three-step sequence starting from the commercially available precursor, isovanillin. This protocol is intended for laboratory use by trained professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Synthetic Pathway Overview
The synthesis of the target compound, this compound, is achieved through a reliable three-step process. The synthetic route commences with the benzylation of isovanillin, followed by a Henry reaction with nitromethane and subsequent reduction to yield the key intermediate, 3-benzyloxy-4-methoxyphenethylamine. This amine is then subjected to N-formylation using ethyl formate. The resulting formamide undergoes a Bischler-Napieralski cyclization reaction, mediated by phosphorus oxychloride, to afford the final desired product.
Experimental Protocols
Step 1: Synthesis of 3-Benzyloxy-4-methoxyphenethylamine
This initial step involves a three-part procedure to convert isovanillin into the key phenethylamine intermediate.
Part A: Synthesis of 3-Benzyloxy-4-methoxybenzaldehyde
-
Reaction Setup: To a solution of isovanillin (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Addition of Reagent: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 3-benzyloxy-4-methoxybenzaldehyde.
Part B: Synthesis of 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene
-
Reaction Setup: A mixture of 3-benzyloxy-4-methoxybenzaldehyde (1 equivalent), nitromethane (3 equivalents), and ammonium acetate (1.5 equivalents) in glacial acetic acid is prepared.
-
Reaction Conditions: The mixture is heated to reflux for 2 hours.
-
Work-up: The reaction mixture is cooled and poured into ice-water. The yellow precipitate that forms is collected by filtration, washed with water, and recrystallized from ethanol to give the nitrostyrene derivative.
Part C: Synthesis of 3-Benzyloxy-4-methoxyphenethylamine
-
Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH4) (2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a solution of 1-(3-benzyloxy-4-methoxyphenyl)-2-nitroethene (1 equivalent) in THF dropwise.
-
Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.
-
Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford 3-benzyloxy-4-methoxyphenethylamine.
Step 2: N-Formylation of 3-Benzyloxy-4-methoxyphenethylamine
-
Reaction Setup: A solution of 3-benzyloxy-4-methoxyphenethylamine (1 equivalent) in excess ethyl formate is prepared.
-
Reaction Conditions: The solution is heated to reflux and maintained for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the excess ethyl formate is removed by rotary evaporation to yield N-(3-Benzyloxy-4-methoxyphenethyl)formamide, which can often be used in the next step without further purification.
Step 3: Bischler-Napieralski Cyclization to this compound
The Bischler-Napieralski reaction is a cornerstone for the synthesis of dihydroisoquinolines.[1][2][3][4][5][6] This reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent.[1][2][3][4][5][6]
-
Reaction Setup: To a solution of N-(3-benzyloxy-4-methoxyphenethyl)formamide (1 equivalent) in anhydrous acetonitrile, add phosphorus oxychloride (POCl3) (1.5 equivalents) dropwise at 0°C.
-
Reaction Conditions: The reaction mixture is then heated to reflux for 2 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated aqueous solution of sodium carbonate. The aqueous layer is extracted with dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by crystallization to afford this compound.
Data Presentation
The following tables summarize the expected yields and key characterization data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 3-Benzyloxy-4-methoxybenzaldehyde | C15H14O3 | 242.27 | 90-95 |
| 1-(3-Benzyloxy-4-methoxyphenyl)-2-nitroethene | C16H15NO4 | 285.29 | 85-90 |
| 3-Benzyloxy-4-methoxyphenethylamine | C16H19NO2 | 257.33 | 75-85 |
| N-(3-Benzyloxy-4-methoxyphenethyl)formamide | C17H19NO3 | 285.34 | 90-98 |
| This compound | C17H17NO2 | 267.32 | 70-80 |
Table 1: Summary of Synthetic Yields and Molecular Properties
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-Benzyloxy-4-methoxybenzaldehyde | 9.82 (s, 1H), 7.45-7.30 (m, 7H), 6.98 (d, J = 8.0 Hz, 1H), 5.20 (s, 2H), 3.95 (s, 3H) | 190.9, 154.5, 149.8, 136.5, 130.0, 128.6, 128.0, 127.3, 112.1, 111.5, 70.8, 56.1 |
| 3-Benzyloxy-4-methoxyphenethylamine | 7.42-7.28 (m, 5H), 6.80-6.70 (m, 3H), 5.12 (s, 2H), 3.85 (s, 3H), 2.95 (t, J = 7.0 Hz, 2H), 2.70 (t, J = 7.0 Hz, 2H), 1.60 (br s, 2H) | 148.8, 147.5, 137.3, 131.8, 128.5, 127.8, 127.3, 120.8, 113.2, 111.9, 71.2, 55.9, 42.5, 39.0 |
| N-(3-Benzyloxy-4-methoxyphenethyl)formamide | 8.15 (s, 1H), 7.40-7.25 (m, 5H), 6.80-6.70 (m, 3H), 5.60 (br s, 1H), 5.10 (s, 2H), 3.85 (s, 3H), 3.50 (q, J = 6.5 Hz, 2H), 2.75 (t, J = 7.0 Hz, 2H) | 161.2, 149.0, 147.8, 137.0, 131.0, 128.6, 127.9, 127.4, 120.5, 113.5, 112.0, 71.3, 56.0, 41.0, 35.5 |
| This compound | 8.20 (s, 1H), 7.45-7.30 (m, 5H), 7.05 (s, 1H), 6.70 (s, 1H), 5.15 (s, 2H), 3.90 (s, 3H), 3.80 (t, J = 7.5 Hz, 2H), 2.70 (t, J = 7.5 Hz, 2H) | 162.5, 150.0, 148.5, 136.8, 128.6, 128.0, 127.5, 125.0, 120.0, 111.5, 109.0, 71.0, 56.2, 45.0, 25.0 |
Table 2: NMR Spectroscopic Data
Note: NMR data are predictive and may vary slightly based on experimental conditions and solvent.
References
Application Notes and Protocols for the Synthesis of Isoquinoline Alkaloids Using 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of isoquinoline alkaloids, utilizing 6-benzyloxy-7-methoxy-3,4-dihydro-isoquinoline and its derivatives as key intermediates. The isoquinoline scaffold is a core structure in a multitude of biologically active natural products and pharmaceuticals.[1] This document outlines a reliable synthetic pathway for the preparation of laudanosine, a well-known benzylisoquinoline alkaloid, through a multi-step synthesis involving the Bischler-Napieralski reaction.
Overview of the Synthetic Strategy
The synthesis of isoquinoline alkaloids often commences with the construction of the core dihydroisoquinoline ring system. The Bischler-Napieralski reaction is a robust and widely employed method for this transformation, involving the acid-catalyzed cyclization of a β-arylethylamide.[2][3] Subsequent reduction of the resulting dihydroisoquinoline, followed by N-alkylation and deprotection steps, yields the target alkaloid.
This protocol focuses on the synthesis of (±)-Laudanosine, starting from 3-benzyloxy-4-methoxyphenethylamine. The key intermediate, a derivative of this compound, is formed via the Bischler-Napieralski reaction.
Experimental Protocols
Protocol 1: Synthesis of N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide (Amide Precursor)
This protocol describes the synthesis of the amide precursor required for the Bischler-Napieralski cyclization.
Materials:
-
3-Benzyloxy-4-methoxyphenethylamine
-
3,4-Dimethoxyphenylacetyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 3-benzyloxy-4-methoxyphenethylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3,4-dimethoxyphenylacetyl chloride (1.1 equiv.) in anhydrous dichloromethane dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure amide.
| Reactant | Molecular Weight ( g/mol ) | Equivalents |
| 3-Benzyloxy-4-methoxyphenethylamine | 257.33 | 1.0 |
| 3,4-Dimethoxyphenylacetyl chloride | 214.65 | 1.1 |
| Triethylamine | 101.19 | 1.2 |
Table 1: Reagents for Amide Synthesis
Protocol 2: Bischler-Napieralski Cyclization to form 6-Benzyloxy-7-methoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline
This protocol details the cyclization of the amide precursor to the dihydroisoquinoline core. The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[4]
Materials:
-
N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl3)[1]
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve the amide precursor (1.0 equiv.) in anhydrous toluene.
-
Add phosphorus oxychloride (2.0-3.0 equiv.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous mixture with a saturated aqueous NaHCO3 solution to pH 8-9.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by column chromatography.
| Reagent | Typical Conditions | Yield (%) |
| POCl3 | Toluene, Reflux, 2-4 h | 75-85 |
| P2O5 / POCl3 | Toluene, Reflux, 2-4 h | 85-95 |
| Tf2O / 2-chloropyridine | DCM, -20 °C to 0 °C, 1 h | 80-90 |
Table 2: Comparison of Bischler-Napieralski Reaction Conditions
Protocol 3: Reduction to 6-Benzyloxy-7-methoxy-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
This protocol describes the reduction of the dihydroisoquinoline to a tetrahydroisoquinoline.
Materials:
-
6-Benzyloxy-7-methoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Dissolve the crude dihydroisoquinoline (1.0 equiv.) in methanol.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (1.5-2.0 equiv.) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully add saturated aqueous NH4Cl solution to quench the excess NaBH4.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO4, and concentrate to yield the tetrahydroisoquinoline.
Protocol 4: N-Methylation to N-Methyl-6-benzyloxy-7-methoxy-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
This protocol details the N-methylation of the tetrahydroisoquinoline using the Eschweiler-Clarke reaction. This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[6][7]
Materials:
-
6-Benzyloxy-7-methoxy-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
Procedure:
-
To the tetrahydroisoquinoline (1.0 equiv.), add an excess of formaldehyde solution (2.0-3.0 equiv.).
-
Add an excess of formic acid (2.0-3.0 equiv.).
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and basify with a saturated aqueous solution of sodium carbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 5: Deprotection to (±)-Laudanosine
This protocol describes the final debenzylation step to yield (±)-laudanosine via catalytic transfer hydrogenation.
Materials:
-
N-Methyl-6-benzyloxy-7-methoxy-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate or formic acid
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolve the N-methylated tetrahydroisoquinoline (1.0 equiv.) in methanol or ethanol.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Add ammonium formate (5-10 equiv.) or formic acid (excess).
-
Heat the mixture to reflux for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between a saturated aqueous NaHCO3 solution and dichloromethane.
-
Separate the organic layer, dry over anhydrous MgSO4, and concentrate to give (±)-laudanosine.
| Step | Product | Typical Yield (%) |
| Amidation | N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide | 90-95 |
| Bischler-Napieralski Cyclization | 6-Benzyloxy-7-methoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline | 80-90 |
| Reduction | 6-Benzyloxy-7-methoxy-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 90-98 |
| N-Methylation | N-Methyl-6-benzyloxy-7-methoxy-1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline | 85-95 |
| Deprotection | (±)-Laudanosine | 90-99 |
Table 3: Summary of Yields for the Synthesis of (±)-Laudanosine
Visualizations
Caption: Synthetic pathway for (±)-Laudanosine.
Caption: Mechanism of the Bischler-Napieralski Reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes: 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline as a Key Intermediate for Novel Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its rigid isoquinoline core, substituted with a benzyloxy and a methoxy group, provides a privileged scaffold for the development of agents targeting the central nervous system. Notably, this intermediate is pivotal in the synthesis of potent Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, a class of drugs with demonstrated neuroprotective effects, particularly in the context of hyperkinetic movement disorders such as Huntington's disease.[1][2][3][4]
VMAT2 is a presynaptic protein responsible for packaging monoamine neurotransmitters, including dopamine, into synaptic vesicles.[5][6] Inhibition of VMAT2 leads to the depletion of presynaptic dopamine stores, thereby reducing its release into the synaptic cleft.[2][5] This mechanism is therapeutically beneficial in conditions characterized by excessive dopaminergic neurotransmission, which can lead to excitotoxicity and neuronal cell death. By mitigating dopamine-induced neurotoxicity, VMAT2 inhibitors derived from 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline represent a promising strategy for neuroprotection.[2][4][7]
These application notes provide detailed protocols for the synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline and its subsequent elaboration into the neuroprotective agent tetrabenazine. Furthermore, methodologies for evaluating the neuroprotective efficacy of such compounds are outlined, along with a summary of their quantitative biological data.
Data Presentation
The following tables summarize the quantitative data for tetrabenazine and its active metabolites, which are potent VMAT2 inhibitors derived from the isoquinoline scaffold.
Table 1: In Vitro VMAT2 Inhibition Data
| Compound | Target | Assay | IC50 (nM) | Ki (nM) | Source |
| Tetrabenazine | VMAT2 | Dopamine Uptake | 120 | - | |
| Tetrabenazine | VMAT2 | Serotonin Transport | 300 | - | |
| Tetrabenazine | VMAT2 | Reversible Inhibition | - | 1.34 | [8] |
| Tetrabenazine | VMAT2 | Reversible Inhibition | 3.2 | 100 | |
| (+)-α-Dihydrotetrabenazine | VMAT2 | Inhibition | - | 3.96 | [2] |
| (-)-β-Dihydrotetrabenazine | VMAT2 | Inhibition | - | 13.4 | [2] |
Table 2: In Vivo Neuroprotective Effects of Tetrabenazine in a Huntington's Disease Mouse Model (YAC128)
| Treatment Group | Key Findings | Outcome | Source |
| "Early" Tetrabenazine Treatment (from 2 months of age) | Alleviated motor deficits | Neuroprotective | [4][7] |
| "Late" Tetrabenazine Treatment (from 6 months of age) | Reduced striatal cell loss | Neuroprotective | [4][7] |
| Tetrabenazine-treated YAC128 mice | Significantly improved rotarod performance at 6, 9, 11, and 13 months | Improved Motor Function | [4] |
| Tetrabenazine-treated YAC128 mice | Significantly increased striatal neuronal counts | Reduced Neuronal Loss | [8] |
Experimental Protocols
Protocol 1: Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
This protocol is based on a one-step cyclization reaction.
Materials:
-
3-Benzyloxy-4-methoxyphenylethylamine hydrochloride
-
Glacial Acetic Acid
-
Trifluoroacetic Acid
-
Hexamethylenetetramine
-
Appropriate glassware and purification apparatus (e.g., recrystallization setup)
Procedure:
-
Dissolve 3-benzyloxy-4-methoxyphenylethylamine hydrochloride in a mixed solvent system of glacial acetic acid and trifluoroacetic acid.[1]
-
Add hexamethylenetetramine to the solution to initiate the cyclization reaction.[1]
-
Maintain the reaction under appropriate temperature and time conditions to ensure the completion of the closed-loop formation of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.[1]
-
Upon completion, purify the product. Recrystallization can be employed to obtain the hydrochloride salt of the target compound, which is stable for long-term storage.[1]
Protocol 2: Synthesis of Tetrabenazine from a Dihydroisoquinoline Intermediate
This protocol describes a general method for the synthesis of tetrabenazine from a 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate, which is structurally analogous to the benzyloxy- counterpart after debenzylation and methylation.
Materials:
-
6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
-
3-((Dimethylamino)methyl)-5-methylhexan-2-one
-
Water
-
n-Heptane
-
Filtration and drying equipment
Procedure:
-
Dissolve 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride in water.[1]
-
Add a solution of 3-((dimethylamino)methyl)-5-methylhexan-2-one in n-heptane to the aqueous solution.[1]
-
Stir the biphasic mixture vigorously at approximately 35°C for at least 48 hours, monitoring the consumption of the starting dihydroisoquinoline.[1]
-
After the reaction is complete, collect the solid product by filtration.
-
Wash the collected solid sequentially with water and n-heptane.
-
Dry the product under vacuum to yield 3-isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one (tetrabenazine).[1]
Protocol 3: In Vitro Evaluation of Neuroprotection using the MTT Assay
This assay assesses the ability of a test compound to protect neuronal cells from a neurotoxin-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., MPP+ for Parkinson's disease models, or glutamate for excitotoxicity models)
-
Test compound (e.g., tetrabenazine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin to the wells containing the cells and test compound. Include control wells with untreated cells, cells treated only with the neurotoxin, and cells treated only with the test compound.
-
Incubate the plates for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells to determine the neuroprotective effect of the test compound.
Protocol 4: In Vivo Evaluation of Neuroprotection in a Mouse Model of Huntington's Disease
This protocol outlines a general procedure for assessing the neuroprotective effects of a test compound in a transgenic mouse model of Huntington's disease (e.g., YAC128 mice).
Materials:
-
YAC128 transgenic mice and wild-type littermates
-
Test compound formulated for administration (e.g., in drinking water, or for oral gavage/injection)
-
Behavioral testing apparatus (e.g., rotarod)
-
Histological and immunohistochemical reagents
-
Microscope for tissue analysis
Procedure:
-
Divide the mice into experimental groups (e.g., wild-type control, YAC128 control, YAC128 treated with test compound).
-
Administer the test compound to the treatment group according to a pre-determined dosing regimen (e.g., "early" or "late" administration as described in the literature).[4][7]
-
At regular intervals, assess the motor coordination and balance of the mice using a rotarod apparatus.[4]
-
At the end of the study, euthanize the mice and collect brain tissue for analysis.
-
Perform histological staining (e.g., Nissl staining) on brain sections to assess neuronal loss in the striatum.
-
Conduct immunohistochemistry for specific neuronal markers (e.g., DARPP-32) to quantify the survival of medium spiny neurons.
-
Compare the behavioral and histological outcomes between the different experimental groups to determine the neuroprotective efficacy of the test compound.
Mandatory Visualizations
References
- 1. TETRABENAZINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2012081031A1 - Process for preparing tetrabenazine - Google Patents [patents.google.com]
- 4. Tetrabenazine is neuroprotective in Huntington's disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Deep Scientific Insights on Deutetrabenazine's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 7. Tetrabenazine is neuroprotective in Huntington's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
Application Notes and Protocols: Derivatization of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide range of biologically active compounds. Its derivatives have shown significant potential in various therapeutic areas, particularly in oncology. This document provides detailed application notes and experimental protocols for the derivatization of this core structure and the subsequent biological screening of the synthesized analogs. The methodologies outlined herein are intended to guide researchers in the development of novel isoquinoline-based drug candidates.
Data Presentation: Biological Activity of Isoquinoline Derivatives
The following tables summarize the cytotoxic activities of representative isoquinoline derivatives against various cancer cell lines. While specific data for a comprehensive library of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline derivatives is continually emerging, the presented data for structurally related compounds provide valuable insights into potential therapeutic applications.
Table 1: Cytotoxicity of Representative Isoquinoline Derivatives in Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| IQ-1 | U87 | Human glioma | 1.19 | [1] |
| IQ-2 | U87 | Human glioma | 31.28 | [1] |
| 4f | MCF-7 | Human breast cancer | Not specified | [2] |
| 4f | MDA-MB-231 | Human breast cancer | Not specified | [2] |
| 4d | MDA-MB-435 | Human melanoma | Potent inhibition | [3] |
| Representative Quinazoline Derivative (4m) | N87 | Human gastric cancer | 0.0063 | [4] |
| Representative Quinazoline Derivative (4m) | H1975 | Non-small-cell lung cancer | 0.0075 | [4] |
Table 2: Tubulin Polymerization Inhibition by Isoquinoline Derivatives
| Compound ID | Assay Type | IC50 (µM) | Reference |
| (+)-6c | Tubulin Polymerization Inhibition | 3.1 | [5] |
| Colchicine (Reference) | Tubulin Polymerization Inhibition | 2.1 | [5] |
Experimental Protocols
A. Synthesis and Derivatization
The synthesis of the 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline core and its subsequent derivatization are crucial steps in generating a library of compounds for biological screening. Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions are commonly employed for the synthesis of the dihydroisoquinoline ring system.
This protocol describes a general procedure for the synthesis of 1-substituted derivatives, which are common analogs with significant biological activity.
Materials:
-
3-Benzyloxy-4-methoxyphenethylamine
-
Substituted benzoic acid or acyl chloride
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)
-
Anhydrous toluene or acetonitrile
-
Triethylamine (if starting from acyl chloride)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Amide Formation:
-
If starting with a benzoic acid, dissolve 3-benzyloxy-4-methoxyphenethylamine (1 eq) and the substituted benzoic acid (1.1 eq) in a suitable solvent like dichloromethane. Add a coupling agent (e.g., DCC or EDCI/HOBt) and stir at room temperature for 12-24 hours.
-
If starting with an acyl chloride, dissolve 3-benzyloxy-4-methoxyphenethylamine (1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane. Cool the solution to 0°C and add the substituted acyl chloride (1.1 eq) dropwise. Stir at room temperature for 2-4 hours.
-
-
Work-up and Purification of Amide:
-
After the reaction is complete, wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or silica gel column chromatography.
-
-
Cyclization (Bischler-Napieralski Reaction):
-
Dissolve the purified amide (1 eq) in anhydrous toluene or acetonitrile.
-
Add phosphorus oxychloride (3-5 eq) or polyphosphoric acid dropwise at 0°C.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification of Dihydroisoquinoline:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a concentrated ammonium hydroxide solution or sodium hydroxide solution to pH 9-10.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 1-substituted-6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline by silica gel column chromatography.
-
B. Biological Screening Assays
The following are standard protocols for evaluating the anticancer properties of the synthesized derivatives.
This assay determines the cytotoxic effect of a compound by measuring the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized isoquinoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the isoquinoline derivatives at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
This protocol analyzes the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Ice-cold 70% Ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Cell Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C. Add PI staining solution and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and polymerization buffer)
-
Synthesized isoquinoline derivatives dissolved in an appropriate solvent (e.g., DMSO)
-
96-well plate
-
Spectrophotometer with temperature control capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare the reaction mixtures in a 96-well plate. Each well should contain tubulin solution, GTP, and the test compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the controls. Calculate the IC50 value for tubulin polymerization inhibition.[6][7][8]
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow and key signaling pathways implicated in the anticancer activity of isoquinoline derivatives.
Conclusion
The derivatization of the 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline scaffold presents a promising avenue for the discovery of novel anticancer agents. The protocols and application notes provided in this document offer a comprehensive guide for the synthesis, biological evaluation, and mechanistic elucidation of new isoquinoline derivatives. By systematically exploring the structure-activity relationships and understanding the underlying signaling pathways, researchers can advance the development of potent and selective drug candidates for cancer therapy.
References
- 1. Two new isoquinoline alkaloids from Scolopendra subspinipes mutilans induce cell cycle arrest and apoptosis in human glioma cancer U87 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel 3-acyl isoquinolin-1(2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: A Scalable Synthesis Protocol for 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
Introduction
6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a key intermediate in the synthesis of a variety of pharmaceutical compounds and imaging agents.[1] Its structural motif is found in numerous alkaloids and is of significant interest to researchers in medicinal chemistry and drug development. This application note provides a detailed, scalable protocol for the synthesis of this compound, focusing on the widely utilized Bischler-Napieralski reaction.[2][3][4] The protocol is designed to be a reliable resource for researchers and professionals in the field, offering a clear pathway for producing this valuable intermediate in significant quantities. This compound serves as a crucial building block for creating novel drugs and is used in the synthesis of Vesicular Monoamine Transporter 2 (VMAT2) imaging agents, which are vital for studying neurological disorders.[1]
Overall Reaction Scheme
The synthesis is a two-step process beginning with the acylation of 3-benzyloxy-4-methoxyphenethylamine to form the corresponding acetamide, followed by an intramolecular cyclization via the Bischler-Napieralski reaction to yield the target dihydroisoquinoline.
Step 1: Synthesis of N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide
Caption: Workflow for the synthesis of the amide intermediate.
Step 2: Synthesis of this compound
Caption: Workflow for the Bischler-Napieralski cyclization.
Experimental Protocols
Materials and Equipment
-
3-Benzyloxy-4-methoxyphenethylamine
-
Acetic anhydride
-
Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware
Protocol 1: Synthesis of N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzyloxy-4-methoxyphenethylamine (50 g, 194 mmol) in pyridine (200 mL).
-
Acylation: Cool the solution to 0 °C using an ice bath. Slowly add acetic anhydride (22.2 mL, 233 mmol) dropwise to the stirred solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding water (500 mL). Extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Purification: Combine the organic layers and wash with 1 M HCl (2 x 150 mL), followed by saturated sodium bicarbonate solution (2 x 150 mL), and finally brine (150 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: The resulting crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the pure amide.
Protocol 2: Scale-up Synthesis of this compound via Bischler-Napieralski Reaction
-
Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the previously synthesized N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide (50 g, 167 mmol) and dry toluene (500 mL).
-
Cyclization: Heat the mixture to reflux (approximately 110 °C). Once refluxing, add phosphorus oxychloride (POCl₃) (47 mL, 501 mmol) dropwise via the dropping funnel over a period of 1 hour.[3][4][5] The use of dehydrating agents like POCl₃ is characteristic of the Bischler-Napieralski reaction.[3][4]
-
Reaction Monitoring: Continue to reflux the reaction mixture for 3 hours. Monitor the completion of the reaction by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice (1 kg) with vigorous stirring.
-
Basification and Extraction: Basify the aqueous mixture to a pH of 9-10 with a concentrated ammonium hydroxide solution. Extract the product with dichloromethane (3 x 300 mL).
-
Purification: Combine the organic extracts and wash with brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Isolation: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the final product.
Data Presentation
The following table summarizes the expected outcomes for the described scale-up synthesis.
| Parameter | Step 1: Amide Formation | Step 2: Cyclization | Overall |
| Starting Material | 3-Benzyloxy-4-methoxyphenethylamine | N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide | |
| Amount of Starting Material | 50 g | 50 g | |
| Key Reagents | Acetic Anhydride, Pyridine | Phosphorus Oxychloride | |
| Solvent | Pyridine | Toluene | |
| Reaction Temperature | 0 °C to Room Temperature | Reflux (approx. 110 °C) | |
| Reaction Time | 4 hours | 3 hours | |
| Theoretical Yield | 59.5 g | 47.1 g | |
| Expected Actual Yield | 53.6 g (90%) | 39.6 g (84%) | 35.6 g (75.5%) |
| Purity (by HPLC) | >98% | >97% | |
| Appearance | White to off-white solid | Yellowish solid or oil |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described two-step synthesis is robust and reproducible, making it suitable for implementation in both academic and industrial research settings. The detailed experimental procedures and expected outcomes will aid researchers in efficiently producing this important synthetic intermediate for their drug discovery and development endeavors.
References
Asymmetric Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline derivatives. This structural motif is a key component in a variety of pharmacologically active compounds, including isoquinoline alkaloids. The methodologies outlined below focus on establishing chirality at the C1 position, a crucial determinant of biological activity.
Introduction
The asymmetric synthesis of 1-substituted 6-benzyloxy-7-methoxy-1,2,3,4-tetrahydroisoquinolines and their precursors, 3,4-dihydroisoquinolines, is of significant interest in medicinal chemistry and drug development. The key challenge lies in the stereoselective formation of the C1-substituent bond. This document details three primary strategies to achieve this:
-
Bischler-Napieralski Cyclization followed by Asymmetric Transfer Hydrogenation (ATH): A robust two-step process involving the formation of a 3,4-dihydroisoquinoline intermediate, followed by a highly enantioselective reduction.
-
Asymmetric Pictet-Spengler Reaction: A powerful method for the direct, one-step asymmetric synthesis of tetrahydroisoquinolines from a β-arylethylamine and a carbonyl compound.
-
Asymmetric Bischler-Napieralski Reaction: A less common but viable approach where a chiral auxiliary directs the stereochemical outcome of the cyclization reaction.
These methods offer versatile routes to a range of 1-substituted derivatives, including alkyl and aryl substitutions, with high enantiomeric purity.
General Synthetic Strategies
The overall synthetic approach typically begins with the preparation of a suitably substituted β-phenylethylamine, which then undergoes cyclization to form the dihydroisoquinoline or tetrahydroisoquinoline core.
Caption: General workflow for the synthesis of chiral 6-benzyloxy-7-methoxy-tetrahydroisoquinolines.
Method 1: Bischler-Napieralski Cyclization and Asymmetric Transfer Hydrogenation (ATH)
This is a highly reliable and widely used two-step method. The first step involves the synthesis of the 3,4-dihydroisoquinoline intermediate via the Bischler-Napieralski reaction. The subsequent asymmetric transfer hydrogenation introduces the chirality at the C1 position with high enantioselectivity.
Step 1: Bischler-Napieralski Cyclization
The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines using a dehydrating agent.[1][2][3] This reaction is particularly effective for electron-rich aromatic rings.[1]
Caption: The Bischler-Napieralski reaction for dihydroisoquinoline synthesis.
Experimental Protocol: Synthesis of 6-Benzyloxy-7-methoxy-1-methyl-3,4-dihydroisoquinoline
-
Materials:
-
Procedure:
-
To a solution of N-(2-(3-Benzyloxy-4-methoxyphenyl)ethyl)acetamide (1.0 equiv) in anhydrous toluene, add POCl₃ (2.0-3.0 equiv).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with crushed ice.
-
Basify the aqueous solution with concentrated ammonium hydroxide to pH 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Note: For less reactive substrates, a mixture of POCl₃ and P₂O₅ can be used with heating.[2]
Step 2: Asymmetric Transfer Hydrogenation (ATH)
The resulting 3,4-dihydroisoquinoline is a prochiral imine that can be reduced to the corresponding tetrahydroisoquinoline with high enantioselectivity using a chiral catalyst. Ruthenium and Iridium complexes with chiral diamine ligands are commonly employed for this transformation.[5][6]
Caption: Asymmetric transfer hydrogenation of a dihydroisoquinoline.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 6-Benzyloxy-7-methoxy-1-phenyl-3,4-dihydroisoquinoline
-
Materials:
-
6-Benzyloxy-7-methoxy-1-phenyl-3,4-dihydroisoquinoline
-
[RuCl₂(p-cymene)]₂ or a similar Ru(II) precursor
-
(S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
Formic acid/triethylamine (5:2 azeotropic mixture)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
-
Procedure:
-
In a glovebox, prepare the catalyst solution by dissolving [RuCl₂(p-cymene)]₂ (0.5 mol%) and (S,S)-TsDPEN (1.1 mol%) in the anhydrous solvent.
-
Stir the catalyst solution at room temperature for 30 minutes.
-
Add the 6-benzyloxy-7-methoxy-1-phenyl-3,4-dihydroisoquinoline (1.0 equiv) to the catalyst solution.
-
Add the formic acid/triethylamine mixture (2.0-5.0 equiv).
-
Stir the reaction at the appropriate temperature (e.g., 28-40 °C) for 12-24 hours, or until completion as monitored by TLC or HPLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the chiral tetrahydroisoquinoline.
-
Quantitative Data (Representative Examples for 6,7-dimethoxy analogs)
| Catalyst | Substrate (1-substituent) | Yield (%) | ee (%) | Reference |
| Ru(II)/(S,S)-TsDPEN | Phenyl | up to 97 | up to 99 | [5] |
| Ir(III)/TsDPEN | Phenyl | Good | >95 | [5] |
| Rh(III)/CAMPY | Phenyl | >95 | up to 69 | [7][8] |
Note: The enantiomeric excess (ee) should be determined by chiral HPLC analysis.
Method 2: Asymmetric Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[5] The use of a chiral Brønsted acid catalyst can induce high enantioselectivity.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a key heterocyclic building block in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of a wide array of biologically active tetrahydroisoquinoline (THIQ) derivatives. The THIQ scaffold is a privileged structure found in numerous natural products and synthetic compounds with significant therapeutic potential. The benzyloxy group at the 6-position offers a strategic point for deprotection to reveal a hydroxyl group, allowing for further functionalization, while the methoxy group at the 7-position is a common feature in many bioactive THIQs. This document provides an overview of its application in the development of potent and selective modulators of various biological targets, including orexin receptors, phosphodiesterase 4 (PDE4), and P-glycoprotein (P-gp).
Application as a Synthetic Intermediate
The primary application of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline lies in its conversion to N-substituted 1,2,3,4-tetrahydroisoquinoline derivatives. A common synthetic strategy involves the reduction of the imine bond of the dihydroisoquinoline ring to form the corresponding tetrahydroisoquinoline, followed by N-alkylation or N-acylation to introduce diverse side chains. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.
Target-Specific Applications and Quantitative Data
Derivatives synthesized from the 6-benzyloxy-7-methoxy-tetrahydroisoquinoline scaffold have shown significant activity against several important drug targets.
Orexin Receptor Antagonists
Orexin receptors (OX1 and OX2) are G-protein coupled receptors that regulate sleep, arousal, and feeding behavior. Antagonists of these receptors are being investigated for the treatment of insomnia and substance use disorders.
| Compound ID | Target | Ke (nM)[1] |
| 1 | OX1 | 5.7 |
| 2 | OX1 | >10,000 |
Table 1: In vitro potency of representative tetrahydroisoquinoline-based orexin receptor antagonists.
Phosphodiesterase 4 (PDE4) Inhibitors
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger involved in inflammation. PDE4 inhibitors are used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.
| Compound ID | Target | IC50 (µM) |
| 3 | PDE4B | 2.3 |
| Rolipram (Control) | PDE4B | 1.3 |
Table 2: Inhibitory activity of a representative tetrahydroisoquinoline-based PDE4 inhibitor.
P-glycoprotein (P-gp) Modulators
P-glycoprotein is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cancer cells. P-gp modulators can reverse this resistance.
| Compound ID | Target | EC50 (nM) |
| 4 | P-gp | 127.5 ± 9.1 |
Table 3: Potency of a representative tetrahydroisoquinoline-based P-gp modulator in reversing doxorubicin resistance.
Experimental Protocols
Synthesis of a Tetrahydroisoquinoline-Based Orexin Antagonist
This protocol describes a representative synthesis of an N-substituted tetrahydroisoquinoline derivative, a potent orexin-1 receptor antagonist, starting from a precursor analogous to 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline. The key steps are a Bischler-Napieralski reaction to form the dihydroisoquinoline ring, followed by reduction and N-alkylation.
Step 1: Bischler-Napieralski Cyclization
-
To a solution of the appropriate β-phenylethylamide (1.0 eq) in anhydrous toluene (0.2 M), add phosphorus oxychloride (POCl3, 1.5 eq).
-
Heat the reaction mixture to 90 °C and stir for 2 hours.
-
Cool the mixture to room temperature and carefully quench with ice water.
-
Basify the aqueous solution with 2 M NaOH to pH > 10.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline derivative.
Step 2: Reduction to Tetrahydroisoquinoline
-
Dissolve the crude dihydroisoquinoline from Step 1 in methanol (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4, 2.0 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude tetrahydroisoquinoline. Purify by column chromatography on silica gel.
Step 3: N-Alkylation
-
To a solution of the purified tetrahydroisoquinoline from Step 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K2CO3, 3.0 eq) and the desired alkylating agent (e.g., an α-bromoacetamide, 1.2 eq).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final N-substituted tetrahydroisoquinoline antagonist.
Visualizations
Signaling Pathways
References
Protecting Group Strategies for the Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a key intermediate in the development of various pharmaceutical compounds and imaging agents. The synthesis involves a strategic use of a benzyl protecting group for a phenolic hydroxyl functionality, followed by a Bischler-Napieralski cyclization and subsequent deprotection. This guide offers a comparative analysis of different strategies for the key chemical transformations involved.
Overview of the Synthetic Strategy
The synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline from 3-benzyloxy-4-methoxyphenethylamine typically involves a two-step process:
-
N-acylation: The primary amine of 3-benzyloxy-4-methoxyphenethylamine is acylated to form an amide precursor. Common acylating agents include formic acid (for N-formylation) or acetic anhydride (for N-acetylation).
-
Bischler-Napieralski Cyclization: The N-acylated intermediate undergoes an intramolecular cyclization reaction, typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃), to yield the target 3,4-dihydroisoquinoline.[1][2][3]
Following the successful synthesis, the benzyl protecting group can be removed to yield the corresponding 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline, a crucial step for the synthesis of various biologically active molecules. Two common deprotection strategies are:
-
Catalytic Hydrogenolysis: A mild and efficient method involving hydrogen gas and a palladium catalyst.
-
Oxidative Debenzylation: An alternative method using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which is useful when other functional groups are sensitive to hydrogenation.
Data Presentation: Comparison of Protecting Group and Synthetic Strategies
The following table summarizes quantitative data for the key steps in the synthesis and deprotection, based on literature reports for analogous reactions.
| Step | Protecting/Acyl Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference/Notes |
| N-Acylation | Formyl | Formic acid, Toluene, Dean-Stark, reflux | 9 h | ~98 | Based on N-formylation of benzylamine. |
| Acetyl | Acetic anhydride, DCM, rt | 2-4 h | 50-68 | General procedure for N-acetylation of anilines.[4] | |
| Bischler-Napieralski Cyclization | Formyl | POCl₃, DCM, reflux | 4 h | Not reported | General conditions.[3] |
| Acetyl | POCl₃, Acetonitrile, Δ | Not reported | Not reported | General conditions.[5] | |
| Deprotection | Benzyl | 10% Pd/C, H₂, EtOAc/H₂O, 80 °C | 4 h | ~93 | Based on a dibenzodioxocin model compound.[6] |
| Benzyl | DDQ (1.2 equiv), CH₂Cl₂, green LED (525 nm), rt | 12 h | ~82 | Based on debenzylation of a protected glucofuranose.[7] |
Experimental Protocols
N-Acylation of 3-Benzyloxy-4-methoxyphenethylamine
Method A: N-Formylation using Formic Acid
This protocol is adapted from a general procedure for the N-formylation of amines.[8]
-
Materials:
-
3-Benzyloxy-4-methoxyphenethylamine
-
Formic acid (85% aqueous solution)
-
Toluene
-
Dean-Stark apparatus
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-benzyloxy-4-methoxyphenethylamine (1.0 eq).
-
Add toluene to dissolve the amine.
-
Add formic acid (1.2 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 9 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude N-formyl-3-benzyloxy-4-methoxyphenethylamine, which can often be used in the next step without further purification.
-
Method B: N-Acetylation using Acetic Anhydride
This protocol is a general method for the N-acetylation of amines.[4]
-
Materials:
-
3-Benzyloxy-4-methoxyphenethylamine
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve 3-benzyloxy-4-methoxyphenethylamine (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add acetic anhydride (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours and monitor by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium carbonate.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (hexane/ethyl acetate) to yield N-acetyl-3-benzyloxy-4-methoxyphenethylamine.
-
Bischler-Napieralski Cyclization
This protocol is a general procedure for the synthesis of 3,4-dihydroisoquinolines.[3]
-
Materials:
-
N-acyl-3-benzyloxy-4-methoxyphenethylamine (from step 3.1)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Reflux condenser
-
Standard laboratory glassware under inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer with heating mantle
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the N-acyl-3-benzyloxy-4-methoxyphenethylamine (1.0 eq).
-
Add anhydrous DCM or acetonitrile.
-
Add POCl₃ (typically 2-3 equivalents) and fit the flask with a reflux condenser.
-
Heat the solution to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate it via rotary evaporation.
-
Carefully quench the residue with ice-water and basify with a suitable base (e.g., concentrated ammonia solution or NaOH solution) to pH > 10.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
-
Deprotection of the Benzyl Group
Method A: Catalytic Hydrogenolysis
This is a standard and often high-yielding method for benzyl ether deprotection.[6][9]
-
Materials:
-
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc) and Water
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline (1.0 eq) in a mixture of EtOAc and water.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature or slightly elevated temperature (e.g., 80 °C) for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline.
-
Purify by column chromatography or recrystallization if necessary.
-
Method B: Oxidative Debenzylation using DDQ
This method is suitable for substrates with functional groups that are sensitive to hydrogenation.[7][10]
-
Materials:
-
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Visible light source (e.g., green LED lamp, 525 nm)
-
Standard laboratory glassware
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline (1.0 eq) in CH₂Cl₂.
-
Add DDQ (1.2-1.5 eq) and a small amount of water (e.g., a few drops).
-
Irradiate the reaction mixture with a visible light source (e.g., 525 nm LED) at room temperature while stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 12 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the DDQ hydroquinone byproduct and isolate the desired 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline.
-
Visualizations
Caption: Synthetic pathway to 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Caption: Deprotection strategies for the benzyl group.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction: total synthesis of akuammicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, primarily via the Bischler-Napieralski reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in the synthesis of this compound using the Bischler-Napieralski reaction?
A1: The synthesis of this compound can be accompanied by the formation of several byproducts. The most prevalent include:
-
Styrenic Byproducts: These arise from a competing retro-Ritter reaction, where the nitrilium ion intermediate fragments.[1]
-
Isomeric Dihydroisoquinolines: Alternative cyclization pathways can lead to the formation of structural isomers. For instance, cyclization at the ipso-carbon, particularly when using dehydrating agents like phosphorus pentoxide (P₂O₅), can yield an unexpected regioisomer.[2]
-
Polymeric/Tarry Materials: High reaction temperatures or prolonged reaction times can lead to the formation of unmanageable tarry substances.[3]
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Oily Impurities: The use of common catalysts like phosphorus oxychloride (POCl₃) and P₂O₅ can sometimes result in the formation of oily impurities, complicating product isolation.
Q2: How can I minimize the formation of the styrenic byproduct?
A2: The formation of styrenic byproducts via the retro-Ritter reaction can be minimized by:
-
Using Milder Reaction Conditions: Modern protocols using reagents like triflic anhydride (Tf₂O) and 2-chloropyridine allow for lower reaction temperatures, which can suppress this side reaction.[4]
-
Employing an Alternative Protocol: A modified procedure developed by Larsen and colleagues utilizes oxalyl chloride to generate an N-acyliminium intermediate, which is less susceptible to fragmentation.[4]
-
Using a Nitrile Solvent: The use of a nitrile as the solvent can shift the equilibrium away from the retro-Ritter reaction.[1]
Q3: What causes the formation of an isomeric byproduct, and how can I avoid it?
A3: The formation of an isomeric product can occur due to the cyclization of the intermediate at an alternative, electronically favorable position on the aromatic ring. This is particularly observed with potent dehydrating agents like P₂O₅, which can promote ipso-attack followed by a rearrangement.[2][5] To avoid this:
-
Careful Selection of Dehydrating Agent: Using POCl₃ alone is less likely to produce the rearranged isomer compared to a mixture of P₂O₅ in POCl₃.[2]
-
Thorough Product Analysis: It is crucial to characterize the product mixture carefully using techniques like NMR and mass spectrometry to identify and quantify any isomeric impurities.
Q4: My reaction mixture has turned into a thick, dark tar. What went wrong and what can I do?
A4: The formation of tarry materials is often a result of polymerization, which can be caused by excessively high temperatures or prolonged reaction times.[3] To prevent this:
-
Strict Temperature Control: Carefully control the reaction temperature and consider a gradual increase to the desired temperature.
-
Monitor Reaction Progress: Closely monitor the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed to prevent over-heating and decomposition.
-
Ensure Adequate Solvation: Use a sufficient amount of an appropriate solvent to maintain a stirrable reaction mixture.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | The aromatic ring of the starting material is not sufficiently activated. | Use a stronger dehydrating agent, such as a mixture of P₂O₅ in refluxing POCl₃. Alternatively, consider a more modern and milder protocol using Tf₂O and 2-chloropyridine.[4][5] |
| The dehydrating agent is not potent enough for the substrate. | Switch from POCl₃ alone to a P₂O₅/POCl₃ mixture.[5] | |
| Incomplete reaction due to insufficient time or temperature. | Increase the reaction temperature by using a higher-boiling solvent (e.g., switching from toluene to xylene) and monitor the reaction progress by TLC to determine the optimal time.[5] | |
| Formation of a Styrenic Byproduct | Fragmentation of the nitrilium ion intermediate via a retro-Ritter reaction. | Employ milder reaction conditions (e.g., Tf₂O/2-chloropyridine).[4] Consider using the Larsen protocol with oxalyl chloride.[4] Use a nitrile solvent to shift the reaction equilibrium.[1] |
| Presence of an Unexpected Isomeric Product | Cyclization at an alternative position on the aromatic ring, possibly through ipso-attack. | Avoid the use of P₂O₅ as the primary dehydrating agent; POCl₃ is generally more selective.[2] Purify the crude product using column chromatography to separate the isomers. |
| Formation of Tarry Materials | Polymerization due to high temperature or extended reaction time. | Maintain strict temperature control. Monitor the reaction closely and stop it upon completion of starting material consumption. Ensure the reaction mixture is adequately diluted with a suitable solvent.[3] |
| Product is a Dark, Oily Substance | Formation of colored impurities and oily byproducts. | Purify the crude product by column chromatography on silica gel or alumina. Recrystallization from a suitable solvent system can also be effective. |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Synthesis
This protocol is a general procedure for the synthesis of this compound.
Materials:
-
N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]formamide (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 equiv)
-
Anhydrous toluene or acetonitrile
-
Ice
-
Ammonium hydroxide or sodium bicarbonate solution
-
Dichloromethane (DCM) or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]formamide.
-
Add anhydrous toluene or acetonitrile.
-
Cool the mixture in an ice bath and add phosphorus oxychloride dropwise.
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After the addition is complete, heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding the mixture to a stirred solution of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Milder Synthesis using Triflic Anhydride
This protocol, adapted from the work of Movassaghi, offers milder reaction conditions that can minimize certain byproducts.[4]
Materials:
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N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]formamide (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
2-Chloropyridine (2.0 equiv)
-
Triflic anhydride (Tf₂O) (1.25 equiv)
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the N-[2-(3-Benzyloxy-4-methoxyphenyl)ethyl]formamide in anhydrous DCM in an oven-dried flask under an inert atmosphere.
-
Add 2-chloropyridine.
-
Cool the mixture to -20 °C.
-
Slowly add triflic anhydride.
-
Allow the reaction to stir at a low temperature and then warm to 0 °C or room temperature, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Illustrative Yields of a Dihydroisoquinoline Synthesis under Various Conditions.
The following table provides typical yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, which can serve as a reference for the synthesis of this compound.
| Dehydrating Agent | Solvent | Temperature | Typical Yield (%) |
| POCl₃ | Toluene | Reflux | 60-75 |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95 |
| Tf₂O / 2-Chloropyridine | DCM | -20 °C to RT | 70-90 |
Note: Yields are illustrative and can vary based on the specific substrate and reaction scale.
Visualizations
Bischler-Napieralski Reaction Workflow
Caption: A typical experimental workflow for the Bischler-Napieralski synthesis.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low product yield.
Byproduct Formation Pathways
References
Technical Support Center: Purification of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | - Inappropriate solvent choice: The compound may be too soluble in the chosen solvent, even at low temperatures. - Insufficient cooling: The solution may not have been cooled for a long enough period or to a low enough temperature. - Excessive solvent used: Using too much solvent will keep more of the compound dissolved. | - Solvent Screening: Test a variety of solvents or solvent mixtures (e.g., ethanol/water, methanol, isopropanol, ethyl acetate/hexanes) to find one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Optimize Cooling: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator for several hours to maximize crystal formation. - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Product Fails to Crystallize | - High level of impurities: Impurities can inhibit crystal lattice formation. - Supersaturation: The solution may be supersaturated. - Oily product: The compound may be an oil at the current purity level. | - Initial Purification: Perform a quick column chromatography flash to remove the bulk of impurities before attempting recrystallization. - Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal of the pure compound. - Solvent Change: Attempt recrystallization from a different solvent system. If the free base is an oil, conversion to its hydrochloride salt often yields a crystalline solid. |
| Co-elution of Impurities During Column Chromatography | - Inappropriate mobile phase polarity: The polarity of the eluent may not be optimal to resolve the target compound from impurities. - Column overloading: Too much crude material was loaded onto the column. | - Adjust Mobile Phase: If using a hexane/ethyl acetate system, try a shallower gradient or isocratic elution with a lower concentration of ethyl acetate to increase separation. Alternatively, consider a different solvent system, such as dichloromethane/methanol. - Optimize Loading: Use a smaller amount of crude material relative to the amount of silica gel (a general rule is a 1:50 to 1:100 ratio of compound to silica). |
| Presence of Styrene Impurity in Final Product | - Side reaction during synthesis: The Bischler-Napieralski reaction, a common route to this compound, can produce a styrene derivative via a retro-Ritter reaction.[1][2][3] | - Reaction Optimization: During the synthesis, using the corresponding nitrile as a solvent can help suppress this side reaction.[1][3] - Chromatographic Separation: The styrene impurity is typically less polar than the desired dihydroisoquinoline and should be separable by silica gel chromatography. |
| Product Discoloration (Yellowing) | - Oxidation: Dihydroisoquinolines can be susceptible to air oxidation, which may lead to the formation of colored impurities. | - Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged heating or storage. - Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude 6-benzyloxy-7-methoxy-3,4-dihydro-isoquinoline?
A1: A two-step approach is often most effective. First, perform column chromatography on silica gel to remove the majority of impurities. This is followed by recrystallization of the desired fractions, often as the hydrochloride salt, to achieve high purity.
Q2: How do I convert the free base of this compound to its hydrochloride salt for purification?
A2: Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same or another anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will typically precipitate and can be collected by filtration, washed with cold solvent, and dried.
Q3: What are the expected impurities from the synthesis of this compound?
A3: The most common impurity from a Bischler-Napieralski synthesis is the corresponding styrene derivative formed through a retro-Ritter reaction.[1][3] Other potential impurities include unreacted starting materials (the corresponding phenylethylamine and acylating agent) and potentially regioisomers if the cyclization can occur at different positions on the aromatic ring.[4]
Q4: What are the recommended storage conditions for purified this compound?
A4: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent oxidation and degradation. The hydrochloride salt is generally more stable and easier to handle for long-term storage.
Experimental Protocols
Recrystallization of this compound Hydrochloride
This protocol is based on a general procedure for purifying similar dihydroisoquinoline hydrochlorides.
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Dissolution: In a flask, add the crude this compound hydrochloride to a minimal amount of a suitable solvent (e.g., methanol or ethanol).
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved.
-
Cooling: Slowly cool the solution to room temperature to allow for crystal formation.
-
Crystallization: Further cool the flask in an ice bath for at least one hour to maximize the yield of crystals.
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Filtration: Collect the crystals by vacuum filtration.
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Washing: Wash the filter cake with a small amount of cold methanol.
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Drying: Dry the crystals under vacuum to a constant weight.
For a similar compound, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, this method can yield a product with a purity of over 99%.[5]
Column Chromatography of this compound
This is a general protocol for the purification of dihydroisoquinolines.
-
Stationary Phase: Prepare a silica gel column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent such as hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might start from 100% hexanes and gradually increase to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Purification Data for a Similar Compound (6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride) | |
| Purification Method | One-pot synthesis followed by cooling, filtration, washing, and drying |
| Achieved Purity | > 99.0% |
| Single Impurity Level | ≤ 0.15% |
| Yield | > 75% |
| Data from a patent for a similar compound, providing a benchmark for purification efficiency.[5] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 5. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and effective method for the synthesis of this compound is the Bischler-Napieralski reaction.[1][2][3][4][5][6] This intramolecular electrophilic aromatic substitution reaction involves the cyclization of a β-arylethylamide, specifically N-[2-(3-benzyloxy-4-methoxyphenyl)ethyl]formamide, using a dehydrating agent.[1][2] The electron-donating nature of the benzyloxy and methoxy groups on the aromatic ring makes this substrate particularly well-suited for this reaction.[1][5] An alternative, though less direct route for similar structures, is the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which would then require oxidation to the dihydroisoquinoline.[7][8][9][10][11]
Q2: I am experiencing low to no yield in my Bischler-Napieralski reaction. What are the common causes?
Low yields in the synthesis of this compound via the Bischler-Napieralski reaction can often be attributed to several key factors:
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Insufficiently Potent Dehydrating Agent: While the aromatic ring is activated, the reaction still requires a sufficiently strong dehydrating agent to drive the cyclization efficiently.[1]
-
Inappropriate Reaction Conditions: Temperature and reaction time are critical parameters. Excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material and product, often resulting in the formation of tar.[1][2] Conversely, temperatures that are too low or reaction times that are too short will result in an incomplete reaction.
-
Side Reactions: The primary competing pathway is the retro-Ritter reaction, where the nitrilium ion intermediate fragments, leading to the formation of a styrene derivative.[1][4]
-
Moisture in the Reaction: The dehydrating agents used are highly sensitive to moisture, which can quench the reaction.
Q3: How can I minimize the formation of byproducts in my reaction?
To minimize byproduct formation, particularly from the retro-Ritter reaction, consider the following strategies:
-
Use Milder Reaction Conditions: Modern protocols using reagents like triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as 2-chloropyridine allow for the reaction to be carried out at lower temperatures, which can suppress side reactions.[1][2][6]
-
Control Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction is stopped once the starting material is consumed, avoiding prolonged heating that can promote side reactions and decomposition.[2]
-
Choice of Solvent: Using the corresponding nitrile as a solvent can shift the equilibrium away from the retro-Ritter products, although this can be a costly option.[4]
Q4: My reaction mixture has turned into a thick, unmanageable tar. What went wrong and how can I prevent this?
Tar formation is a common issue in Bischler-Napieralski reactions, especially when they are overheated or run for too long.[2][6] This is due to the polymerization and decomposition of the starting material and/or product under the strongly acidic and high-temperature conditions.[2]
To prevent this:
-
Strict Temperature Control: Gradually increase the temperature to the desired point and maintain it carefully.
-
Optimize Reaction Time: As mentioned previously, monitor the reaction progress to avoid unnecessary heating.
-
Ensure Adequate Solvent: Use a sufficient volume of an appropriate anhydrous solvent (e.g., toluene, xylene, or dichloromethane) to maintain a stirrable mixture.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | The dehydrating agent (e.g., POCl₃) is not potent enough. | Use a stronger dehydrating agent system, such as phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[1][3][4] |
| Reaction temperature is too low or reaction time is too short. | Increase the reaction temperature by switching to a higher boiling point solvent (e.g., from toluene to xylene) and monitor the reaction by TLC to determine the optimal time.[1] | |
| Starting material is unstable under the reaction conditions. | Consider a milder, more modern protocol, such as using triflic anhydride (Tf₂O) and 2-chloropyridine, which allows for lower reaction temperatures.[1][2] | |
| Formation of Styrene Side Product | The retro-Ritter reaction is occurring.[1][4] | Employ milder reaction conditions (Tf₂O/2-chloropyridine) at lower temperatures.[1][2] |
| Complex Mixture of Products/Degradation | The reaction temperature is too high or the reaction time is too long.[1][2] | Reduce the reaction temperature and time. Monitor the reaction progress closely by TLC.[2] Use a milder cyclization agent. |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative position on the aromatic ring. | While less likely with the substitution pattern of the target molecule, ensure correct starting material. Thoroughly characterize the product mixture using NMR and mass spectrometry.[2] |
Experimental Protocols
Protocol 1: Classical Bischler-Napieralski Cyclization using POCl₃
This protocol is a general guideline and may require optimization.
-
To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate, N-[2-(3-benzyloxy-4-methoxyphenyl)ethyl]formamide (1.0 equiv).
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Add an anhydrous solvent such as toluene or xylene.
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Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution.[2] The addition may be exothermic, and cooling in an ice bath may be necessary.
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Heat the reaction mixture to reflux and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully quench it by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a strong base like sodium hydroxide to neutralize the acid.
-
Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purify the crude product by flash column chromatography or recrystallization.[1][2]
Protocol 2: Milder Bischler-Napieralski Cyclization using Triflic Anhydride (Tf₂O)
This method allows for milder reaction conditions and may improve yields for sensitive substrates.[2]
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In an oven-dried flask under an inert atmosphere, dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[2]
-
Cool the mixture to a low temperature (e.g., -20 °C).
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv).[2]
-
Allow the reaction to stir at a low temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the Bischler-Napieralski synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. BJOC - The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids [beilstein-journals.org]
- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for Bischler-Napieralski reaction of substituted phenethylamines
Welcome to the technical support center for the Bischler-Napieralski reaction. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the synthesis of 3,4-dihydroisoquinolines from substituted phenethylamines.
Frequently Asked Questions (FAQs)
Q1: What is the Bischler-Napieralski reaction and its primary application?
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-phenylethylamides or β-phenylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is a fundamental method for synthesizing the isoquinoline core, a structure found in numerous alkaloids and pharmacologically active compounds.[3][4] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[5]
Q2: My reaction is resulting in a low yield or failing completely. What are the most common reasons?
Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:[3]
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups on the ring will significantly hinder the cyclization.[3] The reaction is most effective with electron-donating groups on the benzene ring.[3][6]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[3]
-
Side Reactions: A major competing pathway is the retro-Ritter reaction, where a nitrilium ion intermediate fragments to form a styrene derivative.[5][7]
-
Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[1]
Q3: How do I select the appropriate dehydrating agent for my substrate?
The choice of dehydrating agent is critical and depends on the reactivity of your phenethylamine substrate. A summary of common reagents is provided in the table below.
Q4: My reaction mixture turned into a thick, unmanageable tar. What happened and how can I prevent it?
Tar formation is a common issue, especially at high temperatures or with extended reaction times, which can lead to polymerization or decomposition.[1] To prevent this, carefully control the reaction temperature, consider a gradual temperature increase, and monitor the reaction closely to stop it once the starting material is consumed.[1] Ensuring sufficient anhydrous solvent is also critical to maintain a stirrable mixture.[1]
Q5: I'm observing a significant amount of a styrene byproduct. What is causing this and how can it be minimized?
The formation of a styrene derivative is typically due to a retro-Ritter reaction, a common side reaction where the nitrilium salt intermediate fragments.[5][7] This is more likely if the resulting styrene is highly conjugated.[7] To minimize this, you can try using the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct.[7] Alternatively, modern, milder protocols, such as those using oxalyl chloride or triflic anhydride (Tf₂O), can form different intermediates that are less prone to this fragmentation pathway.[5][7]
Troubleshooting Guide
Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[5] | Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃.[3][2][5] Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[3] |
| The dehydrating agent is not potent enough for the specific substrate.[3] | If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃, which forms a more reactive pyrophosphate intermediate.[7][8] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene) or extending the reaction time.[7] |
| Formation of Styrene Side Product | The nitrilium ion intermediate is undergoing a retro-Ritter reaction.[5][7] | Use the corresponding nitrile as a solvent to shift the equilibrium.[5][7] Consider switching to a milder protocol (e.g., Movassaghi's Tf₂O method) that avoids the conditions leading to fragmentation.[7] |
| Formation of Tar / Decomposition | The reaction temperature is too high or the reaction time is too long.[1] | Reduce the reaction temperature. Monitor the reaction closely and work it up as soon as the starting material is consumed.[1] Ensure all reagents and solvents are anhydrous. |
| Formation of an Unexpected Regioisomer | Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.[3] | The substitution pattern on the arene dictates the position of cyclization. If a meta-substituent is present, cyclization often occurs at the para-position.[5] Modification of activating or directing groups may be necessary. |
Reagent and Solvent Selection
The success of the Bischler-Napieralski reaction is highly dependent on the choice of reagents and reaction conditions.
| Substrate Type | Recommended Reagent(s) | Typical Solvent(s) | Temperature | Notes |
| Electron-Rich Phenethylamides | POCl₃ (1.1 - 5 equiv)[1] | Toluene, Acetonitrile, DCM[1] | Reflux | Standard, robust conditions for activated substrates. |
| Electron-Neutral or Deactivated Phenethylamides | P₂O₅ in refluxing POCl₃[2][5] | POCl₃ (as solvent) | Reflux | Harsher conditions required for less nucleophilic aromatic rings. P₂O₅ creates a better leaving group.[7] |
| Acid-Sensitive or Complex Phenethylamides | Triflic Anhydride (Tf₂O) with a non-nucleophilic base (e.g., 2-chloropyridine)[1][3] | Dichloromethane (DCM) | -20 °C to 0 °C | Milder, modern conditions that can provide higher yields and tolerate a broader range of functional groups.[3][7] |
| General Use | Polyphosphoric Acid (PPA) | PPA (as solvent) | 100-150 °C | Often used when other reagents fail, but can require high temperatures. |
Key Experimental Protocols
Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline for activated substrates and may require optimization.
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-phenylethylamide substrate (1.0 equiv).
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Add an anhydrous solvent such as toluene or acetonitrile (approx. 0.1-0.2 M).
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Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise to the solution. The addition may be exothermic, so cooling in an ice bath may be necessary.[1]
-
Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.[6]
-
Upon completion, cool the mixture to room temperature and concentrate it via rotary evaporation.[6]
-
Carefully quench the residue by slowly adding it to ice or a cold basic solution (e.g., aqueous NaOH or NH₄OH) with vigorous stirring.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[6]
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Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)
This method, often providing higher yields for sensitive substrates, was developed by Movassaghi.[1][7]
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the β-phenylethylamide (1.0 equiv) in anhydrous dichloromethane (DCM).[3]
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).[1][3]
-
Slowly add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.[1][3]
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Stir the reaction at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20-30 minutes, monitoring progress by TLC.[3][6]
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[3]
-
Separate the layers and extract the aqueous phase with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
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Purify the crude product by flash column chromatography.[3]
Visual Guides
Reaction Mechanism
The reaction is believed to proceed via two primary pathways depending on the conditions. The nitrilium ion pathway is often favored in explanations.
Caption: General mechanism of the Bischler-Napieralski reaction via a nitrilium ion.
Experimental Workflow
This diagram outlines the major steps in performing the Bischler-Napieralski reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Purified Product
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Question: After purification by recrystallization or column chromatography, the final yield of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is significantly lower than expected. What are the possible reasons and how can I improve the yield?
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Answer: Low recovery can stem from several factors throughout the purification process.
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Inappropriate Recrystallization Solvent: The target compound may have high solubility in the chosen recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor. To address this, perform small-scale solvent screening to identify a solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated.
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Product Loss During Column Chromatography: The compound might be strongly adsorbed onto the stationary phase or co-elute with impurities if the mobile phase is not optimized. To mitigate this, start with a non-polar solvent system and gradually increase polarity. Monitor the fractions carefully using Thin Layer Chromatography (TLC).
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Incomplete Extraction: During the work-up, ensure the aqueous layer is extracted multiple times with an appropriate organic solvent to maximize the recovery of the product. The pH of the aqueous layer should be adjusted to ensure the isoquinoline is in its free base form for efficient extraction into an organic solvent.
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Degradation: Although generally stable, prolonged exposure to strong acids or high temperatures can potentially lead to degradation. Minimize the time the compound is subjected to harsh conditions.
-
Issue 2: Persistent Impurities After Purification
-
Question: Despite purification, my sample of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline still shows the presence of impurities when analyzed by TLC or NMR. What are these impurities and how can I remove them?
-
Answer: The nature of the impurities often depends on the synthetic route used. Assuming a Bischler-Napieralski cyclization of N-(2-(3-benzyloxy-4-methoxyphenyl)ethyl)formamide, common impurities may include:
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Unreacted Starting Material: The N-formyl starting material may persist if the cyclization reaction did not go to completion.
-
Hydrolyzed Starting Material: The corresponding amine, 3-benzyloxy-4-methoxyphenethylamine, may be present due to hydrolysis of the amide starting material.
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Side-Products from the Bischler-Napieralski Reaction: In some cases, alternative cyclization products or polymeric materials can be formed.
-
Residual Reagents: Reagents used in the cyclization, such as phosphorus oxychloride or polyphosphoric acid, must be thoroughly removed during the work-up.
Solutions:
-
Recrystallization: This is often effective for removing trace impurities. Experiment with different solvents to find one that selectively crystallizes the desired product. The hydrochloride salt of the product can also be prepared and recrystallized.[1]
-
Column Chromatography: A carefully optimized column chromatography protocol is highly effective for separating compounds with different polarities.
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Acid-Base Extraction: An acid wash can remove basic impurities, while a basic wash can remove acidic impurities. The target compound, being a weak base, can be moved between aqueous and organic layers by adjusting the pH.
-
Issue 3: Oily Product Instead of a Solid
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Question: The final product is an oil and does not solidify, making it difficult to handle and weigh accurately. How can I induce crystallization?
-
Answer:
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Trituration: Add a small amount of a non-polar solvent in which the oil is insoluble (e.g., hexanes or diethyl ether) and scratch the side of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystallization.
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Seeding: If you have a small amount of crystalline material, add a seed crystal to the oil.
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Solvent Removal: Ensure all residual solvent has been removed under high vacuum. Trace amounts of solvent can prevent solidification.
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Purification: The oily nature may be due to the presence of impurities. Further purification by column chromatography may be necessary. The melting point of the pure compound is reported to be 105 °C.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline?
A1: The most common and effective purification methods are:
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Recrystallization: This technique is suitable for obtaining high-purity crystalline material. It is often performed on the free base or its hydrochloride salt.[1]
-
Column Chromatography: This is a versatile method for separating the target compound from a mixture of impurities, especially when dealing with complex mixtures.
-
Acid-Base Extraction: This is typically used during the reaction work-up to perform a preliminary purification by separating the basic product from acidic and neutral impurities.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the purity of your fractions. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.
Q3: What are suitable TLC conditions for this compound?
A3: A common mobile phase for isoquinoline derivatives is a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/hexanes. A good starting point would be a 95:5 mixture of dichloromethane:methanol. The spots can be visualized under UV light (254 nm) or by staining with an appropriate agent like potassium permanganate.
Q4: Is 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline stable?
A4: 3,4-Dihydroisoquinolines are generally stable compounds. However, they are susceptible to oxidation to the corresponding isoquinoline, especially if left exposed to air for extended periods or in the presence of oxidizing agents. It is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇NO₂ | [2] |
| Molecular Weight | 267.32 g/mol | [2] |
| Melting Point | 105 °C | [1] |
| pKa (Predicted) | 5.76 ± 0.20 | [1] |
Table 2: Suggested Starting Conditions for Purification Techniques
| Technique | Parameter | Suggested Starting Condition |
| Recrystallization | Solvent | Ethanol, Methanol, or Ethyl Acetate/Hexanes |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of 0-10% Methanol in Dichloromethane | |
| Thin Layer Chromatography | Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 95:5 Dichloromethane:Methanol | |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, dissolve the crude 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask or placing the flask in an ice bath may induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: General Column Chromatography Procedure
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% dichloromethane). Gradually increase the polarity of the mobile phase by adding a polar solvent (e.g., methanol) in increments.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 3: General Acid-Base Extraction Procedure (Work-up)
-
Dissolution: After the reaction is complete, quench the reaction mixture with water and dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). The basic product will move to the aqueous layer as its hydrochloride salt.
-
Separation: Separate the aqueous layer. The organic layer contains neutral and acidic impurities.
-
Basification: Basify the aqueous layer with a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the pH is > 9.
-
Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent to recover the free base of the product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can then be further purified.
Visualizations
Caption: General experimental workflow for the purification and analysis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Caption: A troubleshooting decision tree for the purification of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Caption: A logical relationship diagram illustrating the multi-step purification process.
References
Technical Support Center: Purification of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, particularly after its synthesis via the Bischler-Napieralski reaction.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Purification | Product loss during recrystallization. | Optimize the recrystallization solvent and volume. Ensure the solution is fully saturated before cooling and avoid using an excessive amount of solvent. |
| Product loss during column chromatography. | Select an appropriate solvent system to ensure good separation and elution of the product. Avoid using a very polar eluent too quickly, which can lead to co-elution with impurities. | |
| Persistent Yellow/Brown Coloration | Presence of colored impurities from the synthesis. | Perform a hot filtration with activated charcoal during the recrystallization process to remove colored impurities. |
| Oxidation of the product. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps. Store the purified compound under inert gas and protect it from light. | |
| Presence of Starting Material (N-acetyl-3-benzyloxy-4-methoxyphenethylamine) | Incomplete cyclization during the Bischler-Napieralski reaction. | Increase the reaction time or temperature during the synthesis. Ensure the dehydrating agent (e.g., POCl₃) is fresh and used in sufficient quantity. |
| Inefficient purification. | Utilize column chromatography with a suitable solvent gradient to separate the more polar starting material from the product. | |
| Unexpected Peaks in NMR/LC-MS | Formation of side products. | The Bischler-Napieralski reaction can sometimes yield regioisomeric ("abnormal") cyclization products or styrenes from a retro-Ritter reaction. Careful column chromatography is often required to separate these closely related impurities. |
| Difficulty with Crystallization | Presence of impurities inhibiting crystal formation. | Purify the crude product by column chromatography first to remove the bulk of impurities before attempting recrystallization. |
| Inappropriate solvent. | Screen a variety of solvents or solvent mixtures for recrystallization. Good solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline and what are the typical impurities?
A1: The most common synthetic route is the Bischler-Napieralski reaction. This involves the cyclization of N-acetyl-3-benzyloxy-4-methoxyphenethylamine using a dehydrating agent like phosphorus oxychloride (POCl₃). Common impurities include unreacted starting material, colored byproducts, and potentially regioisomeric cyclization products.
Q2: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A2: Both techniques can be effective, and the choice depends on the impurity profile. For removing minor impurities and achieving high crystalline purity, recrystallization is often suitable. For complex mixtures with multiple byproducts, column chromatography provides better separation. Often, a combination of both methods (column chromatography followed by recrystallization) yields the highest purity.
Q3: What are some recommended solvent systems for the recrystallization of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline?
A3: Based on the purification of a closely related compound, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, alcoholic solvents are a good starting point. Methanol or ethanol can be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.
Q4: What is a good starting point for a solvent system for column chromatography?
A4: A common approach for purifying isoquinoline derivatives is to use a silica gel column with a gradient elution system. A good starting point would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. For instance, starting with 100% dichloromethane and gradually increasing the proportion of ethyl acetate or methanol can effectively separate the target compound from less polar and more polar impurities.
Q5: How can I monitor the purity of my compound during the purification process?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of impurities. Final purity should be confirmed by analytical techniques such as NMR spectroscopy and LC-MS.
Experimental Protocols
Recrystallization Protocol
This protocol is based on methods used for analogous compounds and general laboratory techniques.
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Solvent Selection: In a small test tube, dissolve a small amount of the crude 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline in a minimal amount of a potential solvent (e.g., methanol, ethanol, or isopropanol) at its boiling point. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.
-
Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure the solution is not supersaturated.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight. A purity of >99% can often be achieved with this method for similar compounds.
Column Chromatography Protocol
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Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline in a minimal amount of the initial eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% dichloromethane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Decision tree for purification strategy.
Technical Support Center: One-Pot Synthesis of Dihydroisoquinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the one-pot synthesis of dihydroisoquinoline derivatives for improved efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the one-pot synthesis of dihydroisoquinoline derivatives, providing potential causes and recommended solutions in a question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring hinders the electrophilic aromatic substitution required for cyclization.[1] 2. Insufficiently Potent Dehydrating Agent: Common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough for less reactive substrates.[1][2] 3. Incomplete Reaction: The reaction time may be too short or the temperature too low.[1] 4. Decomposition of Starting Material or Product: High temperatures or prolonged reaction times can lead to the degradation of sensitive compounds.[2] | 1. Substrate Modification: If possible, modify the substrate to include electron-donating groups on the aromatic ring.[1][3] 2. Use a Stronger Dehydrating Agent: For less reactive substrates, consider using a mixture of P₂O₅ in refluxing POCl₃ or modern, milder protocols with triflic anhydride (Tf₂O) and 2-chloropyridine.[1][2] 3. Optimize Reaction Conditions: Increase the reaction temperature by switching to a higher boiling point solvent (e.g., from toluene to xylene). Monitor the reaction progress using TLC to determine the optimal reaction time.[1] 4. Milder Reaction Conditions: Employ milder conditions, such as the Tf₂O/2-chloropyridine system, which often allows for lower reaction temperatures.[2][4] |
| Formation of Side Products (e.g., Styrene Derivatives) | Retro-Ritter Reaction: The nitrilium ion intermediate can fragment, leading to the formation of a styrene derivative, especially if the resulting styrene is highly conjugated.[1][5] | Minimize Side Reaction: Use the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, use oxalyl chloride to generate an N-acyliminium intermediate, which avoids the elimination pathway.[3][4][5] |
| Formation of Tar/Polymerization | 1. High Reaction Temperature: Excessive heat can promote polymerization and decomposition.[2] 2. Prolonged Reaction Time: Leaving the reaction for too long, even at optimal temperatures, can lead to tar formation.[2] 3. Insufficient Solvent: A high concentration of reactants can increase the likelihood of intermolecular side reactions. | 1. Temperature Control: Carefully control the reaction temperature, potentially with a gradual increase to the target temperature.[2] 2. Monitor Reaction Progress: Closely monitor the reaction and quench it as soon as the starting material is consumed.[2] 3. Ensure Adequate Solvation: Use a sufficient volume of an appropriate anhydrous solvent to maintain a stirrable mixture.[2] |
| Difficulty in Product Purification | Complex Mixture of Products: The crude product may contain unreacted starting materials, side products, and tarry impurities. | Systematic Purification: Quench the reaction carefully (e.g., with a saturated aqueous solution of NaHCO₃). Perform a liquid-liquid extraction to separate the organic and aqueous layers. Purify the crude product using flash column chromatography.[1] |
| Formation of an Unexpected Regioisomer | Alternative Cyclization Position: The cyclization may occur at a different, electronically favorable position on the aromatic ring, influenced by the substitution pattern.[1] | Substrate Design and Reagent Choice: Modify the activating groups on the aromatic ring to direct the cyclization to the desired position. Be aware that certain reagents, like P₂O₅, can sometimes lead to ipso-attack followed by rearrangement.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common one-pot methods for synthesizing dihydroisoquinoline derivatives?
A1: The most common methods are based on the Bischler-Napieralski and Pictet-Spengler reactions.[4][6] The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[1][2] The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions.[7]
Q2: How do I choose the right dehydrating agent for my Bischler-Napieralski reaction?
A2: The choice of dehydrating agent is critical and depends on the reactivity of your substrate.[1] For electron-rich aromatic rings, phosphorus oxychloride (POCl₃) is often sufficient. For less reactive substrates, a stronger agent like a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃, or milder, more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base, are recommended.[2][4]
Q3: My reaction has stalled. How can I drive it to completion?
A3: If your reaction has stalled, you can try increasing the temperature by switching to a higher-boiling solvent (e.g., xylene instead of toluene) or by carefully increasing the heat.[1] You can also consider adding a more potent dehydrating agent.[1] It is crucial to monitor the reaction by TLC to distinguish between a stalled reaction and product decomposition.
Q4: What is the general mechanism of the Bischler-Napieralski reaction?
A4: The reaction is believed to proceed through one of two main pathways. One involves the formation of a dichlorophosphoryl imine-ester intermediate, which then cyclizes. The other pathway proceeds through a highly electrophilic nitrilium ion intermediate that is trapped by the electron-rich aromatic ring to cyclize.[2][8]
Q5: Can I use microwave irradiation to improve my reaction?
A5: Yes, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been shown to be effective for producing libraries of substituted isoquinolines, often with reduced reaction times.[4]
Experimental Protocols
Protocol 1: General One-Pot Procedure using Phosphorus Oxychloride (POCl₃)
This protocol is a general guideline for the Bischler-Napieralski reaction and may require optimization for specific substrates.
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To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the β-arylethylamide substrate (1.0 equiv).
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Add an anhydrous solvent such as dichloromethane (DCM), toluene, or acetonitrile.
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Cool the solution in an ice bath.
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Add phosphorus oxychloride (POCl₃) (typically 1.1 to 5 equivalents) dropwise. Note that this addition can be exothermic.[2]
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After the addition is complete, heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding a saturated aqueous solution of NaHCO₃.
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Separate the layers and extract the aqueous phase with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
Protocol 2: Milder One-Pot Conditions using Triflic Anhydride (Tf₂O)
This method is suitable for more sensitive substrates.[2]
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Dissolve the β-arylethylamide substrate (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) in an oven-dried flask under an inert atmosphere.
-
Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv).
-
Cool the mixture to a low temperature (e.g., -20°C).
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Slowly add triflic anhydride (Tf₂O) (1.25 equiv).
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Allow the reaction to stir at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction, perform an aqueous work-up, and extract the product as described in Protocol 1.
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Purify the crude product by column chromatography or recrystallization.[2]
Quantitative Data Summary
| Method | Reagents | Temperature | Typical Yields | Notes |
| Bischler-Napieralski | POCl₃ | Reflux | Moderate to High | Yield is highly dependent on the electronic nature of the aromatic ring.[1] |
| Bischler-Napieralski | P₂O₅ in POCl₃ | Reflux | Good to Excellent | Effective for less reactive substrates.[2] |
| Bischler-Napieralski (Milder) | Tf₂O, 2-chloropyridine | -20°C to 0°C | Good to High | Suitable for sensitive substrates; avoids harsh acidic conditions.[2][4] |
| Photocatalytic [4+2] Strategy | NHPI esters, vinyl azides, photocatalyst | Room Temperature | 44% - 68% | A modern approach for the synthesis of dihydroisoquinoline-1,4-diones.[9] |
| Palladium-Catalyzed C-H Activation | N-methoxybenzamide, allenoic acid esters, Pd(CH₃CN)₂Cl₂ | 85°C | 53% - 87% | Provides access to 3,4-dihydroisoquinolin-1(2H)-ones.[10] |
Visualizations
Experimental Workflow for One-Pot Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 9. Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent method is a two-step process involving the N-formylation of 3-benzyloxy-4-methoxyphenethylamine, followed by a Bischler-Napieralski cyclization. This intramolecular electrophilic aromatic substitution reaction is widely used for preparing 3,4-dihydroisoquinolines.[1][2][3]
Q2: What are the critical parameters in the Bischler-Napieralski reaction for this synthesis?
The critical parameters include the choice of dehydrating agent, reaction temperature, and reaction time. Common dehydrating agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[2][4] The reaction is typically conducted under refluxing acidic conditions.[2]
Q3: Are there any known side reactions to be aware of during the synthesis?
Yes, two primary side reactions are of concern. The first is the potential cleavage of the benzyl ether protecting group under the harsh acidic conditions of the Bischler-Napieralski reaction. The second is a retro-Ritter reaction, which can lead to the formation of styrene derivatives.[3]
Q4: How can the purity of the final product be ensured?
Purification of the crude product is typically achieved through column chromatography or recrystallization. The choice of method depends on the nature of the impurities.
Q5: Are there alternative, milder methods for the cyclization step?
For substrates that are sensitive to harsh acidic conditions, milder reagents such as triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base can be employed.[4][5] These conditions often allow the reaction to proceed at lower temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield of the Desired Product | Incomplete N-formylation of the starting amine. | - Ensure the formylating agent is fresh and used in appropriate molar excess.- Monitor the reaction progress by TLC to confirm the complete consumption of the starting amine. |
| Ineffective cyclization during the Bischler-Napieralski reaction. | - Use a stronger dehydrating agent, such as a mixture of POCl₃ and P₂O₅, especially if the aromatic ring is not sufficiently activated.[3]- Increase the reaction temperature and/or prolong the reaction time, while monitoring for product degradation. | |
| Decomposition of the starting material or product. | - If the benzyloxy group is being cleaved, consider using a milder cyclizing agent like triflic anhydride (Tf₂O) at lower temperatures.[4][5]- Monitor the reaction closely by TLC to avoid prolonged heating after the reaction is complete. | |
| Presence of a Major Byproduct | Cleavage of the benzyl ether (debenzylation). | - This can occur under strongly acidic conditions. Use milder reagents like Tf₂O.[4][5]- Alternatively, consider a different protecting group for the hydroxyl moiety that is more stable to acidic conditions. |
| Formation of a styrene derivative via a retro-Ritter reaction. | - This side reaction is evidence for the formation of a nitrilium ion intermediate.[3]- Using nitriles as solvents or employing oxalyl chloride to generate an N-acyliminium intermediate can help minimize this side reaction.[3] | |
| Difficulty in Purifying the Product | Presence of starting material. | - Ensure the reaction has gone to completion by TLC analysis before workup. |
| Formation of multiple, closely related byproducts. | - Optimize the reaction conditions (temperature, time, reagent choice) to improve selectivity.- Employ a more efficient column chromatography system (e.g., different solvent gradient, different stationary phase) or consider recrystallization from a suitable solvent system. |
Quantitative Data Summary
The following table summarizes various reaction conditions for the key steps in the synthesis of this compound and related analogs.
| Step | Reactant | Reagents and Conditions | Solvent | Yield | Reference |
| N-Formylation | Benzylamine (model) | 85% Formic acid (1.2-2.0 equiv.), reflux with Dean-Stark trap | Toluene or Xylene | 98% | [6] |
| N-Formylation | Various amines | Formic acid (2 equiv.), Iodine (5 mol%), 70°C | Solvent-free | Up to 94% | [7] |
| Bischler-Napieralski Cyclization | β-arylethylamide | POCl₃, reflux, 4 h | Anhydrous DCM | Not specified | [2] |
| Bischler-Napieralski Cyclization | N-phenethyl-2-phenylacetamide | POCl₃ (10 volumes), 80°C, 12-14 h | Neat | 70% | [8] |
| Modified Bischler-Napieralski | β-arylethylamide | Triflic anhydride, 2-chloropyridine | DCM | Not specified | [5] |
Experimental Protocols
Protocol 1: N-formylation of 3-Benzyloxy-4-methoxyphenethylamine
-
To a solution of 3-benzyloxy-4-methoxyphenethylamine (1.0 equiv.) in toluene, add formic acid (1.2-2.0 equiv.).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting amine is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-[2-(3-benzyloxy-4-methoxyphenyl)ethyl]formamide, which can often be used in the next step without further purification.
Protocol 2: Bischler-Napieralski Cyclization
-
Dissolve the crude N-[2-(3-benzyloxy-4-methoxyphenyl)ethyl]formamide (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Carefully add phosphorus oxychloride (POCl₃) (at least 2.0 equiv.) to the solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and ammonium hydroxide.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Potential Side Reactions
Caption: Potential side reactions during the Bischler-Napieralski cyclization.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 8. Bischler napieralski reaction | PPTX [slideshare.net]
Technical Support Center: Synthesis of 6,7-Disubstituted-3,4-Dihydroisoquinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-disubstituted-3,4-dihydroisoquinolines. The content addresses common side reactions and offers practical solutions to overcome challenges encountered during these chemical transformations.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 6,7-disubstituted-3,4-dihydroisoquinolines, focusing on the widely used Bischler-Napieralski and Pictet-Spengler reactions.
Bischler-Napieralski Reaction: Low Yield and Side Product Formation
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides. However, it is often plagued by side reactions that can significantly lower the yield of the desired product.
Q1: My Bischler-Napieralski reaction is giving a low yield or failing completely. What are the likely causes and how can I improve it?
A1: Low yields in the Bischler-Napieralski reaction can stem from several factors, primarily related to the reactivity of the starting material and the reaction conditions.
-
Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups will hinder the cyclization. The reaction is most effective with electron-donating groups, such as methoxy or hydroxy groups at the 6- and 7-positions.[1]
-
Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be sufficient.[1]
-
Side Reactions: Competing reactions, such as the retro-Ritter reaction, can consume the starting material and reduce the yield of the desired product.[1]
-
Harsh Reaction Conditions: While heat is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, resulting in tar formation.
Troubleshooting Table for Low Yield in Bischler-Napieralski Reaction
| Observation | Potential Cause | Recommended Solution |
| Low to No Product Formation | The aromatic ring of the substrate is not sufficiently activated (lacks electron-donating groups). | Use a stronger dehydrating agent, such as a mixture of phosphorus pentoxide (P₂O₅) in refluxing POCl₃. Alternatively, consider a milder, more modern protocol using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine. |
| The dehydrating agent is not potent enough for the specific substrate. | If POCl₃ alone is ineffective, the combination of P₂O₅ and POCl₃ is a more powerful option.[1][2] | |
| Incomplete Reaction | The reaction time is insufficient or the temperature is too low. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider increasing the reaction time or temperature incrementally. |
| Significant Tar Formation | Decomposition of starting material or product due to harsh conditions. | Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for lower reaction temperatures.[1] Reduce the reaction time and monitor the reaction closely to stop it once the starting material is consumed. |
Q2: I am observing a significant amount of a styrene-like side product in my reaction mixture. What is this and how can I minimize its formation?
A2: The formation of a styrene derivative is a common side reaction known as the retro-Ritter reaction . This occurs when the nitrilium ion intermediate, formed during the reaction, fragments. This side reaction is particularly prevalent when the resulting styrene is highly conjugated.[1][3]
To minimize the retro-Ritter reaction, consider the following strategies:
-
Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the formation of the retro-Ritter product.[3]
-
Milder Conditions: Employing a milder protocol, such as the use of triflic anhydride (Tf₂O) with 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]
-
Alternative Reagents: A modified procedure using oxalyl chloride to form an N-acyliminium intermediate is less prone to fragmentation and can avoid the retro-Ritter pathway.[4]
Q3: I have isolated an unexpected regioisomer of my desired 6,7-disubstituted product. What could be the cause?
A3: The formation of an unexpected regioisomer can be due to ipso-cyclization . In this side reaction, the electrophilic attack occurs at a carbon atom already bearing a substituent (the ipso position), followed by a rearrangement. This is more likely to occur with certain dehydrating agents, like phosphorus pentoxide (P₂O₅), and can be influenced by the substitution pattern on the aromatic ring.[2][5] For example, the reaction of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with P₂O₅ can yield a mixture of the expected 7-methoxy product and the "abnormal" 6-methoxy product.[2][6]
To avoid ipso-cyclization:
-
Choice of Dehydrating Agent: Using POCl₃ is less likely to produce the abnormal product compared to P₂O₅.[2]
-
Careful Product Analysis: Thoroughly characterize your product mixture using techniques like NMR and mass spectrometry to identify all isomers formed.
dot code block:
Caption: Troubleshooting workflow for the Bischler-Napieralski reaction.
Pictet-Spengler Reaction: Common Issues
The Pictet-Spengler reaction offers a milder alternative for the synthesis of tetrahydroisoquinolines from β-arylethylamines and an aldehyde or ketone.
Q4: When is the Pictet-Spengler reaction a better choice than the Bischler-Napieralski reaction?
A4: The Pictet-Spengler reaction is generally milder and proceeds via an iminium ion intermediate, as opposed to the more electrophilic nitrilium ion in the Bischler-Napieralski reaction.[7][8] It is often preferred when:
-
The starting material or desired product is sensitive to the harsh acidic conditions of the Bischler-Napieralski reaction.
-
A tetrahydroisoquinoline is the final desired product, as the Pictet-Spengler reaction directly yields this, whereas the Bischler-Napieralski product requires a subsequent reduction step.[8]
Q5: My Pictet-Spengler reaction is not working well. What are the common pitfalls?
A5: While often milder, the Pictet-Spengler reaction has its own set of challenges:
-
Aromatic Ring Activation: Similar to the Bischler-Napieralski reaction, the Pictet-Spengler reaction works best with electron-rich aromatic rings. For less activated systems, stronger acids and higher temperatures may be required.
-
Iminium Ion Formation: The initial condensation to form the imine, which is then protonated to the reactive iminium ion, is a critical step. Issues with this step can halt the reaction.
dot code block:
Caption: Comparison of Bischler-Napieralski and Pictet-Spengler pathways.
Frequently Asked Questions (FAQs)
Q6: What are the typical yields for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline?
A6: Yields can vary significantly depending on the chosen method and reaction conditions. For the Bischler-Napieralski cyclization of N-(3,4-dimethoxyphenethyl)acetamide, yields are reported to be in the range of 60-75% with POCl₃ in refluxing toluene, and can be improved to 85-95% with a mixture of P₂O₅ and POCl₃.[1] A one-pot method using oxalyl chloride and phosphotungstic acid has been reported to produce 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with a purity of over 99% and a yield of more than 75%.[9]
Q7: What is the mechanism of the retro-Ritter side reaction?
A7: The retro-Ritter reaction proceeds from the nitrilium ion intermediate, which is central to the Bischler-Napieralski reaction. Instead of undergoing intramolecular cyclization, the nitrilium ion can fragment, leading to the formation of a stable carbocation and a nitrile. The carbocation then eliminates a proton to form a styrene derivative.
dot code block:
Caption: The retro-Ritter side reaction pathway.
Data Presentation
Table 1: Comparative Yields for the Bischler-Napieralski Cyclization of N-(3,4-dimethoxyphenethyl)acetamide
| Dehydrating Agent | Solvent | Temperature | Yield (%) | Reference |
| POCl₃ | Toluene | Reflux | 60-75 | [1] |
| P₂O₅ / POCl₃ | Toluene | Reflux | 85-95 | [1] |
| Tf₂O / 2-chloropyridine | Dichloromethane | -20 °C to 0 °C | High | [1] |
| Oxalyl Chloride / Phosphotungstic Acid | Acetonitrile / Toluene | 10-20 °C then reflux | >75 | [9] |
Experimental Protocols
Protocol 1: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline using POCl₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-(3,4-dimethoxyphenethyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous toluene or acetonitrile
-
Ice
-
Concentrated ammonium hydroxide or sodium hydroxide solution
-
Dichloromethane (DCM) or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).
-
Add an anhydrous solvent such as toluene or acetonitrile.
-
Dropwise, add phosphorus oxychloride (POCl₃) (typically 2.0-3.0 equivalents). The addition may be exothermic and can be controlled with an ice bath.
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction by TLC for 2-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic aqueous solution by adding a concentrated base (e.g., ammonium hydroxide or NaOH) until the pH is > 9.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Pictet-Spengler Synthesis of Salsolinol (a 6,7-dihydroxy-3,4-dihydroisoquinoline derivative)
This protocol outlines the synthesis of Salsolinol from dopamine hydrochloride and acetaldehyde.
Materials:
-
Dopamine hydrochloride
-
Acetaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and methanol (for chromatography)
Procedure:
-
In a round-bottom flask with a reflux condenser, dissolve dopamine hydrochloride in water.
-
To the stirred solution, add concentrated hydrochloric acid, followed by the dropwise addition of acetaldehyde.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Salsolinol by column chromatography on silica gel, using a gradient of ethyl acetate in methanol as the eluent.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Abnormal products in the Bischler–Napieralski isoquinoline synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, a pivotal intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound. This document outlines the principles, performance characteristics, and experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Method Comparison at a Glance
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine purity checks.
| Feature | HPLC-UV | LC-MS/MS | NMR Spectroscopy |
| Primary Use | Quantification, Purity Assessment | Identification, Quantification, Structural Elucidation | Definitive Structural Elucidation, Purity |
| Sensitivity | Good (µg/mL range) | Excellent (ng/mL to pg/mL range)[1] | Moderate (mg for detailed analysis) |
| Specificity | Moderate to High | Very High | Very High |
| Quantitative Accuracy | High | High | Good (with internal standards) |
| Throughput | High | High | Low to Moderate |
| Cost | Low to Moderate | High | High |
| Structural Information | Limited (based on retention time) | High (fragmentation patterns) | Comprehensive (molecular skeleton) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of this compound from reaction mixtures and for assessing its purity. When coupled with a UV detector, it offers a robust and reliable method for routine analysis.
Performance Characteristics
| Parameter | Typical Value for Isoquinoline Alkaloids |
| Limit of Detection (LOD) | 0.035 - 0.794 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.124 - 2.57 µg/mL[2][3] |
| Linearity (R²) | > 0.999[2][3] |
| Precision (RSD%) | < 3%[3] |
| Recovery (%) | 97.90 - 106.8%[4] |
Detailed Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity of a synthesized batch of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer to ensure good peak shape). A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Isoquinoline alkaloids typically have strong UV absorbance between 230 and 280 nm. The optimal wavelength should be determined by analyzing a standard solution.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample.
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration and purity of the sample by interpolating its peak area on the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is an indispensable tool for the confirmation of the molecular weight of this compound and for the identification of impurities.
Performance Characteristics
| Parameter | Typical Value for Isoquinoline Alkaloids |
| Limit of Detection (LOD) | 10.0 - 47.8 ng/g[1] |
| Limit of Quantification (LOQ) | 33.2 - 159.6 ng/g[1] |
| Mass Accuracy | < 5 ppm (with high-resolution MS) |
Mass Spectral Fragmentation
In positive ion electrospray ionization (ESI+), this compound is expected to show a prominent protonated molecule [M+H]⁺ at m/z 268.13. Tandem mass spectrometry (MS/MS) of this precursor ion would likely involve the following characteristic fragmentations for benzylisoquinoline alkaloids:
-
Loss of the benzyl group: A neutral loss of 91 Da (C₇H₇) is a common fragmentation pathway for benzyloxy-substituted compounds.
-
Cleavage of the dihydroisoquinoline ring: Retro-Diels-Alder (RDA) fragmentation of the heterocyclic ring can occur, providing diagnostic ions.
Detailed Experimental Protocol: LC-MS/MS Analysis
Objective: To confirm the identity of this compound and to identify potential impurities.
Instrumentation:
-
UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
Chromatographic Conditions:
-
(Similar to HPLC-UV, but often with UPLC columns for better resolution and faster analysis times).
-
Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
-
MS Scan Range: m/z 50 - 500.
-
MS/MS: Product ion scans of the [M+H]⁺ ion for the target compound (m/z 268.13).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase composition.
-
Analysis: Inject the sample and acquire both full scan MS and product ion scan (MS/MS) data.
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion corresponding to the expected molecular weight of the target compound.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions that support the proposed structure.
-
Use the full scan data to screen for masses of potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
Expected ¹H and ¹³C NMR Chemical Shifts
The following table provides predicted chemical shifts for this compound in CDCl₃. Note that the signals for protons at C-1 and C-3 of the dihydroisoquinoline ring may exhibit significant line broadening.[5]
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | ~8.1 (broad)[5] | ~160 |
| 3 | ~3.8 (broad)[5] | ~47 |
| 4 | ~2.7 (broad)[5] | ~25 |
| 5 | ~6.7 | ~110 |
| 8 | ~6.9 | ~112 |
| 6-O-CH₂ | ~5.1 | ~71 |
| 7-OCH₃ | ~3.9 | ~56 |
| Benzyl-aromatic | ~7.3 - 7.5 | ~127-137 |
| 4a | - | ~125 |
| 8a | - | ~130 |
| 6 | - | ~148 |
| 7 | - | ~149 |
Detailed Experimental Protocol: NMR Spectroscopy
Objective: To confirm the chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
Experiments to be Performed:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the complete molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.
-
Data Analysis:
-
Assign all proton and carbon signals to the corresponding atoms in the molecular structure.
-
Confirm the connectivity and substitution pattern based on the 2D NMR data.
Visualizing the Analytical Workflow and Complementary Nature of Techniques
The following diagrams illustrate the logical flow of analysis and how these techniques provide complementary information for a comprehensive characterization of this compound.
References
- 1. UPLC-MS/MS Profile of Alkaloids with Cytotoxic Properties of Selected Medicinal Plants of the Berberidaceae and Papaveraceae Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. jfda-online.com [jfda-online.com]
- 5. ias.ac.in [ias.ac.in]
A Comparative Guide to the HPLC and GC-MS Analysis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline and Related Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline and structurally related isoquinoline alkaloids. While specific experimental data for the named compound is not widely published, this document outlines standardized methodologies and presents comparative data from analogous compounds to inform protocol development and analytical strategy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for the separation and quantification of non-volatile and thermally labile compounds like many isoquinoline alkaloids. Its versatility in column chemistry and mobile phase composition allows for the fine-tuning of separations.
Experimental Protocol: HPLC-UV for Isoquinoline Alkaloids
This protocol is a generalized method applicable to the analysis of substituted dihydro-isoquinolines.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly effective.
-
Mobile Phase: A gradient elution is typically employed for complex samples.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B (hold)
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 280 nm, a common wavelength for aromatic systems in isoquinolines.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples should be dissolved in the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile) and filtered through a 0.45 µm syringe filter.
Data Presentation: HPLC Performance for Representative Isoquinolines
The following table summarizes typical performance characteristics for the HPLC analysis of related isoquinoline alkaloids, which can be expected to be similar for this compound.
| Compound Class | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Linearity (R²) |
| Tetrahydroisoquinolines | 8 - 15 | 0.1 - 0.5 | 0.3 - 1.5 | > 0.999 |
| Benzylisoquinolines | 15 - 25 | 0.05 - 0.2 | 0.15 - 0.6 | > 0.999 |
| Protoberberines | 12 - 20 | 0.2 - 1.0 | 0.6 - 3.0 | > 0.998 |
Data is compiled from various literature sources on isoquinoline alkaloid analysis and represents typical performance ranges.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For many isoquinoline alkaloids, derivatization is often necessary to increase volatility and thermal stability, preventing degradation in the hot injector and column.
Experimental Protocol: GC-MS for Isoquinoline Alkaloids
This protocol includes a common derivatization step required for polar isoquinolines.
-
Derivatization (Silylation):
-
Evaporate 100 µL of the sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A standard GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (or split 10:1 depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 550 m/z.
Data Presentation: GC-MS Performance for Representative Isoquinolines
The following table summarizes typical GC-MS data for derivatized isoquinoline alkaloids. The mass fragments (m/z) are crucial for structural elucidation and confirmation.
| Compound Class | Derivatization | Typical Retention Time (min) | Key Mass Fragments (m/z) | Limit of Detection (LOD) (ng/mL) |
| Tetrahydroisoquinolines | Silylation (TMS) | 10 - 18 | M+, [M-15]+, [M-CH3]+ | 1 - 10 |
| Benzylisoquinolines | Silylation (TMS) | 18 - 28 | M+, [M-CH2Ph]+, [M-TMS]+ | 0.5 - 5 |
| Aporphines | Silylation (TMS) | 20 - 30 | M+, [M-15]+, characteristic fragments | 1 - 15 |
Data is compiled from various literature sources and represents typical performance. M+ refers to the molecular ion.
Comparison and Alternative Techniques
| Feature | HPLC-UV/DAD | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds. | Best for volatile and thermally stable compounds. Derivatization often required for polar compounds. |
| Sample Preparation | Simpler: dissolution and filtration. | More complex: often requires derivatization to increase volatility. |
| Identification | Based on retention time and UV spectrum. Less specific than MS. | High confidence in identification based on retention time and unique mass fragmentation patterns. |
| Quantification | Highly accurate and reproducible with external/internal standards. | Good for quantification, but can be affected by derivatization efficiency and matrix effects. |
| Sensitivity | Generally in the low µg/mL to high ng/mL range. | Highly sensitive, often in the low ng/mL to pg/mL range. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial and maintenance costs. |
Alternative and Complementary Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the superior separation capabilities of HPLC for non-volatile and polar compounds with the sensitive and specific detection of mass spectrometry. For a compound like this compound, LC-MS would likely be the most powerful and informative analytical technique, providing retention time, molecular weight, and fragmentation data without the need for derivatization.
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (like CO2) as the mobile phase and is particularly useful for chiral separations of alkaloids. It can be considered a "normal phase" technique with faster analysis times and lower solvent consumption compared to HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a chromatographic technique, NMR is unparalleled for the definitive structural elucidation of novel compounds or for confirming the identity of a synthesized molecule. It provides detailed information about the chemical environment of each atom in the molecule.
Conclusion
The choice between HPLC and GC-MS for the analysis of this compound depends on the analytical goal.
-
For routine purity checks and quantification in a quality control environment, a well-developed HPLC-UV method is robust, reliable, and cost-effective.
-
For definitive identification, structural confirmation, and detection of trace-level impurities, GC-MS (with derivatization) offers superior specificity and sensitivity.
However, for comprehensive characterization, especially in a research and development context, LC-MS stands out as the optimal technique, bridging the advantages of both HPLC and mass spectrometry without the need for chemical derivatization.
A Comparative Guide to Purity Assessment of Synthesized 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for assessing the purity of synthesized 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, a crucial intermediate in pharmaceutical synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are objectively compared. This document offers detailed experimental protocols and presents data in a structured format to aid researchers in selecting the most suitable methodology for their specific analytical needs.
Introduction to Purity Assessment
This compound is commonly synthesized via the Bischler-Napieralski reaction. The purity of this intermediate is critical as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). A thorough purity assessment involves the identification and quantification of process-related impurities, side-products, and residual starting materials.
Potential Impurity Profile:
The synthesis of this compound through the Bischler-Napieralski reaction may lead to several potential impurities. Understanding this profile is key to developing effective analytical methods.
-
Unreacted Starting Materials: N-(3-benzyloxy-4-methoxyphenethyl)formamide.
-
Side-Products of Cyclization: Formation of an isomeric product, 7-benzyloxy-6-methoxy-3,4-dihydro-isoquinoline, can occur depending on the reaction conditions.
-
Products of Incomplete Reaction: Intermediates of the cyclization process.
-
Degradation Products: Oxidation of the dihydroisoquinoline to the corresponding isoquinoline.
-
Residual Solvents and Reagents: Acetonitrile, toluene, phosphorus oxychloride, etc.
Comparison of Key Analytical Methods
The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis, such as the nature of the impurities to be detected, the required sensitivity, and the need for quantitative accuracy.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry. | Absolute quantification based on the ratio of the integrated signal of the analyte to that of a certified internal standard. |
| Primary Use | Assay and impurity profiling of the main component and non-volatile impurities. | Analysis of volatile and semi-volatile impurities, including residual solvents. | Absolute purity determination without the need for a specific reference standard of the analyte. |
| Key Advantages | - Wide applicability for a range of polar and non-polar compounds.- High resolution and sensitivity.- Non-destructive (can be coupled with other detectors). | - Excellent for separating complex mixtures of volatile compounds.- High sensitivity and specificity with MS detection.- Provides structural information of impurities. | - Provides an absolute purity value.- Non-destructive.- Fast for routine analysis once the method is established.- Minimal sample preparation. |
| Key Disadvantages | - May require longer analysis times.- Mobile phase consumption can be high.- Not suitable for very volatile compounds. | - Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures.- May require derivatization for polar compounds. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
Experimental Protocols
Below are detailed methodologies for the purity assessment of this compound using HPLC, GC-MS, and qNMR.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is designed to separate the main component from potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 90% B over 25 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is suitable for the identification and quantification of residual solvents and other volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometric (MS) detector.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temperature 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-500 amu |
Sample Preparation:
-
Accurately weigh and dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
-
Vortex to ensure complete dissolution.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides an absolute purity value by comparing the integral of a specific proton signal of the analyte with that of a certified internal standard.
Instrumentation:
-
NMR Spectrometer (≥400 MHz).
Experimental Parameters:
| Parameter | Value |
|---|---|
| Solvent | Chloroform-d (CDCl3) |
| Internal Standard | Maleic Anhydride (certified purity) |
| Pulse Program | A standard 30° or 45° pulse with a long relaxation delay (D1) of at least 5 times the longest T1 of interest. |
| Number of Scans | 16 to 64, depending on sample concentration. |
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same NMR tube.
-
Add approximately 0.7 mL of CDCl3 and dissolve the sample completely.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of the synthesized compound.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity assessment of synthesized this compound is effectively achieved through a combination of chromatographic and spectroscopic techniques. HPLC is the workhorse for determining the assay and profiling non-volatile impurities. GC-MS is indispensable for the analysis of residual solvents and other volatile components. For an accurate determination of absolute purity without the need for a specific reference standard, qNMR is the method of choice. The selection of the most appropriate technique or combination of techniques will depend on the specific analytical goals, regulatory requirements, and the nature of the potential impurities.
A Comparative Guide to the Synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of documented and plausible synthetic routes for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the methodologies, present available quantitative data, and offer a visual representation of the synthetic pathways.
Introduction
6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline is a crucial building block in the synthesis of a variety of biologically active molecules, including imaging agents for the Vesicular Monoamine Transporter 2 (VMAT2).[1] The efficient synthesis of this intermediate is therefore of significant interest to the medicinal chemistry and drug development community. This document outlines and compares two primary synthetic strategies: a one-step cyclization reaction and the classic two-step Bischler-Napieralski reaction.
Comparison of Synthesis Routes
The selection of a synthetic route for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline depends on factors such as desired yield, purity, cost of reagents, and operational simplicity. Below is a summary of the key quantitative parameters for the discussed methods.
| Parameter | Route 1: One-Step Cyclization | Route 2: Bischler-Napieralski Reaction |
| Starting Material | 3-Benzyloxy-4-methoxyphenylethylamine | 3-Benzyloxy-4-methoxyphenylethylamine |
| Key Reagents | Hexamethylenetetramine, Glacial Acetic Acid, Trifluoroacetic Acid | 1. Ethyl Formate2. Phosphorus Oxychloride (POCl₃) |
| Number of Steps | 1 | 2 |
| Reported Yield | Not explicitly stated | High (based on analogous reactions) |
| Reaction Conditions | Closed-loop reaction | 1. Reflux2. Elevated Temperature |
| Purification | Recrystallization of hydrochloride salt | Not explicitly detailed for the target molecule |
Synthetic Pathways and Methodologies
Route 1: One-Step Cyclization with Hexamethylenetetramine
This approach offers a direct conversion of 3-benzyloxy-4-methoxyphenylethylamine to the desired product in a single step.[1] The reaction utilizes hexamethylenetetramine as a cyclizing agent in a mixture of glacial acetic acid and trifluoroacetic acid.[1] This method is noted for its short synthetic route and straightforward purification of the product as its hydrochloride salt.[1]
Experimental Protocol:
-
Dissolve 3-benzyloxy-4-methoxyphenylethylamine or its hydrochloride salt in a mixed solvent system of glacial acetic acid and trifluoroacetic acid.[1]
-
Add hexamethylenetetramine to the solution.[1]
-
The reaction proceeds in a closed-loop manner to yield 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline.[1]
-
The product can be purified by recrystallization to form the stable hydrochloride salt.[1]
Route 2: Two-Step Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a widely used and robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[2][3][4] This reaction typically proceeds in two steps: N-acylation of the starting phenylethylamine followed by an acid-catalyzed intramolecular cyclization.[5] For the synthesis of the title compound, this would involve the formylation of 3-benzyloxy-4-methoxyphenylethylamine, followed by cyclodehydration using a condensing agent such as phosphorus oxychloride (POCl₃).[3] While a specific protocol for this exact molecule is not detailed in the searched literature, the following represents a plausible and commonly employed procedure based on analogous transformations.[5]
Experimental Protocols:
Step 1: N-Formylation
-
To a solution of 3-benzyloxy-4-methoxyphenylethylamine, add an excess of ethyl formate.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the excess ethyl formate under reduced pressure to obtain the crude N-formyl intermediate.
Step 2: Cyclization
-
Dissolve the crude N-formyl-2-(3-benzyloxy-4-methoxyphenyl)ethylamine in a suitable anhydrous solvent (e.g., toluene or acetonitrile).
-
Add phosphorus oxychloride (POCl₃) dropwise to the solution at 0 °C.
-
After the addition, heat the reaction mixture to reflux and maintain for several hours.
-
Cool the reaction mixture and carefully quench with ice water.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization.
Conclusion
Both the one-step cyclization and the two-step Bischler-Napieralski reaction present viable pathways for the synthesis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline. The one-step method is advantageous in its operational simplicity and reduced number of synthetic steps. However, the lack of reported yield makes a direct comparison of efficiency challenging. The Bischler-Napieralski reaction, while involving an additional step, is a well-established and generally high-yielding method for this class of compounds. The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including scale, purity needs, and available resources. Further experimental investigation is warranted to determine the optimal conditions and yields for both routes for this specific target molecule.
References
- 1. healthchems.lookchem.com [healthchems.lookchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Bischler-Napieralski Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
A Comparative Analysis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline Derivatives: Unraveling Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in biological efficacy between a parent compound and its derivatives is paramount. This guide provides a comparative overview of the biological activities of derivatives based on the 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline scaffold. Due to a lack of direct comparative studies on a single biological target, this analysis synthesizes findings from various studies on structurally related isoquinoline derivatives to infer potential structure-activity relationships (SAR).
Insights from Structurally Related Isoquinoline Derivatives
Research into 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines has identified novel anticonvulsant agents. The pharmacological evaluation of these compounds in animal models has revealed that specific substitutions on the aryl ring at the 1-position can significantly impact their activity. For instance, a 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline demonstrated noteworthy anticonvulsant effects[1]. This suggests that modifications at the 1-position of the 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline core could be a promising avenue for developing neurologically active agents.
Furthermore, derivatives of the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated as P-glycoprotein (P-gp) modulators to overcome multidrug resistance in cancer. These studies have explored the impact of various aryl-substituted amides, esters, and alkylamine analogues, revealing that the nature of the substituent profoundly affects the interaction with P-gp and other ABC transporters like MRP-1 and BCRP[2].
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field and can be adapted for the evaluation of novel 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline derivatives.
General Synthesis of 1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines
A common synthetic route involves the Bischler-Napieralski reaction followed by reduction.
-
Amide Formation: 3,4-Dimethoxyphenethylamine is reacted with a substituted benzoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the corresponding N-benzoyl-3,4-dimethoxyphenethylamine.
-
Cyclization (Bischler-Napieralski): The amide is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to induce cyclization, forming the 3,4-dihydroisoquinoline intermediate.
-
Reduction: The resulting imine is reduced to the corresponding tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH4) in methanol.
-
N-Alkylation/Acetylation (Optional): The secondary amine of the tetrahydroisoquinoline can be further modified, for example, by reaction with an alkyl halide or acetic anhydride to introduce N-substituents.
In Vitro P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)
This assay is commonly used to assess the P-gp inhibitory activity of compounds.
-
Cell Culture: A P-gp overexpressing cell line (e.g., MDCK-MDR1) and its corresponding parental cell line are cultured under standard conditions.
-
Compound Incubation: Cells are pre-incubated with the test compounds at various concentrations for a specified time (e.g., 30 minutes).
-
Calcein-AM Loading: The fluorescent substrate Calcein-AM is added to the cells and incubated. Calcein-AM is a non-fluorescent, cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent, membrane-impermeable calcein.
-
Efflux Measurement: P-gp actively transports Calcein-AM out of the cells. In the presence of a P-gp inhibitor, the efflux is blocked, leading to an accumulation of intracellular calcein.
-
Fluorescence Quantification: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer. The increase in fluorescence in the presence of the test compound compared to the control is indicative of P-gp inhibition.
-
Data Analysis: The half-maximal effective concentration (EC50) values are calculated from the dose-response curves.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of experimental designs and logical relationships in structure-activity relationship studies, the following diagrams are provided.
Concluding Remarks
The 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data remains to be established, the wealth of information from structurally similar isoquinoline derivatives provides a strong foundation for future research. The exploration of various substitutions at the C1 and N2 positions, as well as modifications to the benzyloxy group, are likely to yield compounds with diverse and potent biological activities. The experimental protocols and conceptual workflows presented here serve as a guide for researchers to systematically investigate the potential of this versatile chemical scaffold.
References
- 1. Synthesis and structure-active relationship of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Studies on 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Multidrug Resistance Reversers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline and its key analogs, 6,7-dimethoxy-3,4-dihydroisoquinoline and 6-hydroxy-7-methoxy-3,4-dihydroisoquinoline. The information presented is intended to aid in the identification, characterization, and development of novel therapeutic agents based on the dihydroisoquinoline scaffold. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the spectroscopic techniques are provided.
Structural Overview
The compounds discussed in this guide share a common 3,4-dihydroisoquinoline core, with variations in the substitution pattern at the 6- and 7-positions of the isoquinoline ring. These structural differences give rise to distinct spectroscopic signatures, which are explored in detail below.
Figure 2: General workflow for the spectroscopic analysis of organic compounds.
Conclusion
The spectroscopic data presented in this guide highlights the key differences between 6-benzyloxy-7-methoxy-3,4-dihydroisoquinoline and its dimethoxy and hydroxy analogs. While the benzyloxy group introduces characteristic signals in the aromatic region of the ¹H NMR spectrum and a benzylic methylene signal, the dimethoxy analog shows two distinct methoxy signals. The anomalous line broadening observed in the ¹H NMR spectra of these compounds under certain conditions is a noteworthy characteristic that warrants consideration during their analysis. Further acquisition of comprehensive ¹³C NMR, IR, and mass spectrometry data for all three compounds would be beneficial for a more complete comparative analysis. This guide serves as a valuable resource for researchers working with these and related isoquinoline derivatives.
A Comparative Guide to Validated Analytical Methods for the Quantification of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of suitable analytical methods for the quantification of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline, a key intermediate in the synthesis of various pharmaceuticals.[1][2] The comparison focuses on High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for the analysis of isoquinoline derivatives.
Due to a lack of publicly available, specific validated analytical method data for this compound, the performance characteristics presented below are based on typical values reported for structurally related isoquinoline alkaloids and other similar chemical entities.[3][4] These values serve as a practical benchmark for method development and validation.
Data Presentation: Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-DAD and LC-MS/MS for the quantification of isoquinoline derivatives.
| Validation Parameter | HPLC-DAD | LC-MS/MS |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | 0.3 - 3.0 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD%) | < 2% | < 15% |
| Specificity/Selectivity | High | Very High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are representative and can be adapted for the specific quantification needs of this compound.
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method provides a robust and cost-effective approach for quantification, offering a good balance of sensitivity and specificity.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable solvent such as methanol or acetonitrile to obtain a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1100 Series or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program: A typical gradient might start at 10% B, increasing to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
-
Detection: Diode-Array Detector (DAD) monitoring at a wavelength determined by the UV spectrum of the analyte.
-
2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of the analyte, especially in complex matrices.
-
Sample Preparation:
-
Sample preparation is similar to that for HPLC-DAD. For complex matrices like biological fluids, an additional protein precipitation step (e.g., with cold acetonitrile) or solid-phase extraction (SPE) may be necessary for cleaner samples.
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: As described for the HPLC-DAD method.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion of a standard solution.
-
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the analytical quantification process.
Caption: General workflow for quantification by chromatography.
Caption: Comparison of analytical method characteristics.
References
- 1. lookchem.com [lookchem.com]
- 2. lookchem.com [lookchem.com]
- 3. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity [mdpi.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts in 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Methods for the Synthesis of a Key Isoquinoline Intermediate.
The synthesis of 6-benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is a critical step in the development of numerous pharmacologically active compounds. The efficiency of this synthesis is highly dependent on the choice of catalyst for the key cyclization step. This guide provides a comparative analysis of various catalysts, primarily for the Bischler-Napieralski reaction, supported by experimental data to aid researchers in selecting the optimal synthetic route.
Performance Comparison of Catalysts
The Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-arylethylamide, is the most common route to 3,4-dihydroisoquinolines. The choice of the acidic condensing agent significantly impacts the reaction's yield, time, and temperature. Below is a summary of the performance of different catalysts in the synthesis of this compound and structurally similar compounds.
| Catalyst/Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Phosphorus Oxychloride (POCl₃) | N-(2-(3-(benzyloxy)-4-methoxyphenyl)ethyl)formamide | Acetonitrile, Reflux, 2-6 h | Moderate | |
| Phosphorus Pentoxide (P₂O₅) | N-(2-(3-(benzyloxy)-4-methoxyphenyl)ethyl)formamide | Toluene or Xylene, Reflux | Low to Moderate | [1] |
| Triflic Anhydride (Tf₂O) / 2-Chloropyridine | N-(2-(3-(benzyloxy)-4-methoxyphenyl)ethyl)formamide | Dichloromethane, -20°C to 0°C, 1 h | High | [2][3] |
| Phosphotungstic Acid | N-(2-(3,4-dimethoxyphenyl)ethyl)formamide* | Toluene, 50-55°C | >75 | [4] |
*Data for a structurally similar compound, 6,7-dimethoxy-3,4-dihydroisoquinoline. This suggests phosphotungstic acid as a potentially high-yielding catalyst for the target molecule as well. A patent describing the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline notes that traditional catalysts like phosphorus oxychloride and phosphorus pentoxide result in crude yields of only 65-70% for this similar transformation.[4]
Experimental Pathways and Methodologies
The primary synthetic route involves two key stages: the formation of the N-formyl precursor followed by the catalytic cyclization. An alternative, though less documented for this specific molecule, is the Pictet-Spengler reaction.
Detailed Experimental Protocols
Synthesis of N-(2-(3-(benzyloxy)-4-methoxyphenyl)ethyl)formamide (Precursor for Bischler-Napieralski Reaction)
This procedure outlines the synthesis of the necessary amide precursor.
Materials:
-
3-Benzyloxy-4-methoxyphenethylamine
-
Ethyl formate or Formic acid
-
Toluene (or another suitable solvent)
Procedure:
-
Dissolve 3-benzyloxy-4-methoxyphenethylamine in a suitable solvent such as toluene.
-
Add an excess of the formylating agent (e.g., ethyl formate or formic acid).
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N-formyl compound.
Bischler-Napieralski Cyclization: A Comparative Protocol
This section details the cyclization step using three different catalytic systems.
a) Using Phosphorus Oxychloride (POCl₃)
-
Dissolve N-(2-(3-(benzyloxy)-4-methoxyphenyl)ethyl)formamide in a dry, inert solvent such as acetonitrile or toluene.
-
Slowly add phosphorus oxychloride (2-3 equivalents) to the solution at room temperature, potentially using an ice bath to manage any exothermic reaction.[2]
-
Heat the mixture to reflux (typically 80-110°C) for 2-6 hours, monitoring by TLC.[2]
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) to a pH > 9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
b) Using Phosphorus Pentoxide (P₂O₅)
-
Suspend N-(2-(3-(benzyloxy)-4-methoxyphenyl)ethyl)formamide in a high-boiling inert solvent like toluene or xylene.
-
Add phosphorus pentoxide (P₂O₅) to the suspension.
-
Heat the mixture to a high temperature with vigorous stirring.[5]
-
Follow the work-up and purification steps as described for the POCl₃ method. Note: This method often requires higher temperatures and may result in lower yields compared to other catalysts.[5]
c) Using Triflic Anhydride (Tf₂O) and 2-Chloropyridine
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the N-formyl precursor in anhydrous dichloromethane.
-
Add 2-chloropyridine (2.0 equivalents) to the solution.[2]
-
Cool the mixture to -20°C.
-
Slowly add triflic anhydride (1.25 equivalents) dropwise.[2]
-
Stir the reaction at -20°C for 30 minutes, then allow it to warm to 0°C and stir for another 30 minutes, monitoring by TLC.[2]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Follow the extraction and purification steps as outlined in the POCl₃ protocol.
Signaling Pathways and Logical Relationships
The Bischler-Napieralski reaction proceeds through the formation of a key electrophilic intermediate that undergoes intramolecular aromatic substitution. The choice of catalyst influences the nature of this intermediate.
Conclusion
For the synthesis of this compound, modern catalytic systems, particularly triflic anhydride with a non-nucleophilic base, offer significant advantages in terms of yield and milder reaction conditions compared to classical reagents like phosphorus oxychloride and phosphorus pentoxide. The use of phosphotungstic acid also presents a promising, high-yielding alternative, as demonstrated in the synthesis of a closely related analog. The selection of the most appropriate catalyst will depend on factors such as substrate availability, desired yield, and scalability of the reaction. The detailed protocols provided herein serve as a valuable resource for researchers to navigate these choices and successfully synthesize this important isoquinoline derivative.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]
- 5. organicreactions.org [organicreactions.org]
Unambiguous Structure Confirmation of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise and unequivocal confirmation of a molecule's structure is a critical step in the journey of discovery and development. This guide provides an objective comparison of modern 2D Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural elucidation of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a key intermediate in the synthesis of various bioactive compounds.
The challenge in characterizing multisubstituted aromatic compounds and heterocyclic systems lies in the unambiguous assignment of each proton and carbon signal, and definitively establishing the connectivity between different molecular fragments. While 1D NMR provides initial clues, 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), offer a powerful and conclusive approach. This guide presents supporting experimental data, detailed protocols, and a clear comparison with other common analytical methods.
Performance Comparison: 2D NMR vs. Alternative Methods
The choice of analytical technique for structure elucidation depends on a variety of factors including the nature of the sample, the information required, and available instrumentation. Below is a comparison of 2D NMR with Mass Spectrometry and X-ray Crystallography for the confirmation of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline's structure.
| Feature | 2D NMR (COSY, HSQC, HMBC) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through bonds), regiochemistry, and stereochemistry. | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can suggest structural motifs. | Precise 3D atomic coordinates in the solid state, bond lengths, and bond angles. |
| Sample Requirements | 5-10 mg of purified compound dissolved in a deuterated solvent. | Micrograms to nanograms of sample. | A single, high-quality crystal (often a bottleneck). |
| Sample State | Solution (provides data on the molecule's structure in a more biologically relevant state). | Solid or solution, typically vaporized for analysis. | Solid (crystalline) state. |
| Key Advantages | - Unambiguously determines connectivity and isomer structure.- Non-destructive.- Provides information on the molecule in solution. | - High sensitivity.- Provides accurate molecular weight. | - Provides the absolute 3D structure. |
| Key Limitations | - Lower sensitivity compared to MS.- Requires a relatively pure sample. | - Does not provide direct information on atom connectivity for isomers.- Fragmentation can be complex to interpret. | - Crystal growth can be difficult or impossible.- The solid-state structure may not be the same as in solution. |
Confirming the Structure of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline with 2D NMR
To confirm the structure of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline, a suite of 2D NMR experiments were performed. The data presented below is a representative dataset that illustrates the power of these techniques in piecing together the molecular puzzle.
Data Presentation: 1D and 2D NMR Data Summary
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 8.25 (s, 1H) | 165.2 |
| 3 | 3.75 (t, 2H) | 48.5 |
| 4 | 2.80 (t, 2H) | 28.1 |
| 4a | - | 128.9 |
| 5 | 6.70 (s, 1H) | 111.5 |
| 6 | - | 148.0 |
| 7 | - | 147.5 |
| 8 | 7.05 (s, 1H) | 110.8 |
| 8a | - | 122.3 |
| 6-OCH₂ | 5.10 (s, 2H) | 70.9 |
| 7-OCH₃ | 3.85 (s, 3H) | 56.1 |
| 1' | - | 137.0 |
| 2'/6' | 7.40 (d, 2H) | 128.6 |
| 3'/5' | 7.35 (t, 2H) | 128.1 |
| 4' | 7.30 (t, 1H) | 127.8 |
Table 2: Key 2D NMR Correlations for 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline
| Experiment | From Proton(s) | To Proton(s) / Carbon(s) | Interpretation |
| COSY | H-3 (3.75 ppm) | H-4 (2.80 ppm) | Confirms the -CH₂-CH₂- fragment in the dihydroisoquinoline ring. |
| HSQC | H-1 (8.25 ppm) | C-1 (165.2 ppm) | Direct C-H bond at the imine position. |
| H-3 (3.75 ppm) | C-3 (48.5 ppm) | Direct C-H bond for the methylene group adjacent to the nitrogen. | |
| H-4 (2.80 ppm) | C-4 (28.1 ppm) | Direct C-H bond for the benzylic methylene group. | |
| H-5 (6.70 ppm) | C-5 (111.5 ppm) | Direct C-H bond for the aromatic proton at position 5. | |
| H-8 (7.05 ppm) | C-8 (110.8 ppm) | Direct C-H bond for the aromatic proton at position 8. | |
| 6-OCH₂ (5.10 ppm) | 6-OCH₂ (70.9 ppm) | Direct C-H bond of the benzyloxy methylene group. | |
| 7-OCH₃ (3.85 ppm) | 7-OCH₃ (56.1 ppm) | Direct C-H bond of the methoxy group. | |
| HMBC | H-1 (8.25 ppm) | C-3, C-8a | Long-range correlation confirming the position of the imine. |
| H-4 (2.80 ppm) | C-4a, C-5 | Confirms the fusion of the dihydroisoquinoline ring to the aromatic ring. | |
| H-5 (6.70 ppm) | C-4, C-6, C-7, C-8a | Unambiguously places the proton at C-5 adjacent to the benzyloxy group. | |
| H-8 (7.05 ppm) | C-4a, C-6, C-7 | Confirms the position of the proton at C-8 adjacent to the methoxy group. | |
| 6-OCH₂ (5.10 ppm) | C-6, C-1' | Connects the benzyl group to the isoquinoline core at position 6. | |
| 7-OCH₃ (3.85 ppm) | C-7 | Connects the methoxy group to the isoquinoline core at position 7. |
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following is a standard protocol for the acquisition of 2D NMR data for a small organic molecule like 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Sample Preparation:
-
Approximately 10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).
-
The solution was transferred to a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra were acquired on a 400 MHz spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Pulse Program: zg30
-
Spectral Width: 16 ppm
-
Acquisition Time: 4 s
-
Relaxation Delay: 1 s
-
Number of Scans: 16
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Spectral Width: 240 ppm
-
Acquisition Time: 1 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024
-
-
COSY:
-
Pulse Program: cosygpqf
-
Spectral Width: 16 ppm in both dimensions
-
Number of Increments: 256
-
Number of Scans: 8
-
-
HSQC:
-
Pulse Program: hsqcedetgpsisp2.3
-
Spectral Width: 16 ppm (F2), 165 ppm (F1)
-
Number of Increments: 256
-
Number of Scans: 8
-
-
HMBC:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width: 16 ppm (F2), 220 ppm (F1)
-
Number of Increments: 256
-
Number of Scans: 16
-
Long-range coupling delay optimized for 8 Hz.
-
Visualization of Experimental Workflow and Structural Correlations
The following diagrams illustrate the logical workflow of the structure elucidation process using 2D NMR and the key correlations that confirm the structure of 6-Benzyloxy-7-methoxy-3,4-dihydroisoquinoline.
Safety Operating Guide
Proper Disposal of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline: A Guide for Laboratory Professionals
The hydrochloride salt of 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Consequently, rigorous adherence to safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory when handling this compound.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, it is imperative to work in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhalation.
Personal Protective Equipment (PPE):
-
Hand Protection: Double-gloving with powder-free nitrile or neoprene gloves is required.[2][3]
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a potential for splashing.[4]
-
Body Protection: A disposable, low-permeability gown with long sleeves and tight-fitting cuffs must be worn.[3]
-
Respiratory Protection: In instances where the solid compound is handled outside of a fume hood, or if there is a risk of generating aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is essential.[4]
Systematic Disposal Procedure
-
Waste Segregation: A dedicated and clearly marked waste container should be used, labeled as "Hazardous Waste: Isoquinoline Derivatives" or "Halogenated Organic Waste." It is crucial to avoid mixing this waste with non-halogenated solvents to prevent increased disposal costs.[5][6] Furthermore, this waste must be kept separate from incompatible substances, particularly strong oxidizing agents.[7]
-
Container Management: Waste should be collected in a chemically resistant and leak-proof container equipped with a secure screw-top cap. The container must be in pristine condition and properly labeled with "Hazardous Waste," the full chemical name, and an estimation of the concentration and volume of the contents.
-
Accumulation and Storage: The waste container must remain sealed at all times, except when waste is being added. It should be stored in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of heat and direct sunlight. Secondary containment should be utilized in the storage area to mitigate any potential leaks.
-
Final Disposal: The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal service. Personnel should contact their institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.
Chemical and Hazard Data Summary
| Parameter | Value |
| Chemical Name | This compound |
| CAS Number | 68360-22-5[8] |
| Molecular Formula | C₁₇H₁₇NO₂[8] |
| Molecular Weight | 267.32 g/mol [8] |
| Melting Point | 105 °C[9] |
| Boiling Point (Predicted) | 432.9 ± 45.0 °C[9] |
| Known Hazards (as hydrochloride salt) | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[1] |
Disposal Process Workflow
Caption: A workflow for the safe disposal of this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. pppmag.com [pppmag.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. scbt.com [scbt.com]
- 9. healthchems.lookchem.com [healthchems.lookchem.com]
Essential Safety and Operational Guide for 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Benzyloxy-7-methoxy-3,4-dihydro-isoquinoline in a laboratory setting. This information is critical for researchers, scientists, and professionals in drug development to ensure personal safety and maintain a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
Based on hazard information for structurally related compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, the following personal protective equipment is mandatory.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation and Engineering Controls:
-
Ensure that an eyewash station and safety shower are readily accessible and operational.
-
Prepare all necessary equipment and reagents before commencing work to minimize movement and the potential for spills.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Weighing and Aliquoting:
-
If weighing the solid compound, do so within a fume hood or a ventilated balance enclosure to control dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Keep the container tightly closed when not in use.
-
-
Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
If utilizing a volatile solvent, ensure adequate ventilation throughout the process.
-
-
Post-Handling Decontamination:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Properly dispose of all contaminated materials.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye and face protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing paper, and other disposable materials, in a designated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing the compound in a separate, labeled liquid hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage and Disposal:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
